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  • Product: Benzoic acid, 5-amino-2-(nonyloxy)-
  • CAS: 13737-95-6

Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacological Profiling of 5-Amino-2-(nonyloxy)benzoic Acid: A Technical Whitepaper

Executive Summary The rational design of lipid-mimetic small molecules is a cornerstone of modern drug discovery, particularly for targeting membrane-bound enzymes or lipid-activated nuclear receptors. 5-Amino-2-(nonylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of lipid-mimetic small molecules is a cornerstone of modern drug discovery, particularly for targeting membrane-bound enzymes or lipid-activated nuclear receptors. 5-Amino-2-(nonyloxy)benzoic acid (5-ANBA) represents a highly lipophilic, etherified derivative of the well-known anti-inflammatory agent 5-aminosalicylic acid (5-ASA). By masking the 2-hydroxyl group with a 9-carbon aliphatic chain, the physicochemical landscape of the molecule is fundamentally transformed. This whitepaper dissects the chemical properties, physical behavior, and analytical workflows required to characterize and formulate 5-ANBA, providing a foundational guide for researchers integrating this compound into preclinical pipelines.

Physicochemical Properties & Mechanistic Insights

To understand the behavior of 5-ANBA in biological systems, we must first analyze its core physicochemical metrics. The table below summarizes its fundamental properties.

Table 1: Quantitative Physicochemical Profile of 5-ANBA
PropertyValueCausality / Structural Driver
IUPAC Name 5-amino-2-(nonyloxy)benzoic acidCore scaffold
CAS Number 13737-95-6Standard identifier
Molecular Formula C₁₆H₂₅NO₃[1]Addition of C₉H₁₉ to 5-ASA
Molecular Weight 279.375 g/mol [2]Increased mass limits rapid diffusion
Exact Mass 279.183 Da[1]High-resolution MS target
Estimated pKa (COOH) ~4.1Loss of intramolecular H-bond
Estimated pKa (NH₂) ~5.2Aromatic amine basicity
Estimated LogP ~4.8 - 5.2Dominant hydrophobic nonyloxy chain
The Causality of Structural Modification

The most critical physicochemical shift between 5-ASA and 5-ANBA is the alteration of the carboxylic acid's pKa. In 5-ASA, the proximity of the 2-hydroxyl group allows for a strong intramolecular hydrogen bond with the carboxylate anion, stabilizing it and driving the pKa down to an unusually acidic ~2.3[3].

In 5-ANBA, the etherification of this hydroxyl group with a nonyl chain eliminates the hydrogen bond donor. Without this stabilization, the carboxylate anion is higher in energy, shifting the pKa upwards to approximately 4.1. This behavior is perfectly mirrored by (2-methoxybenzoic acid), which exhibits a nearly identical pKa of 4.09[4]. Consequently, at physiological pH (7.4), 5-ANBA exists primarily as an amphiphilic anion—featuring a polar, charged headgroup and a highly lipophilic tail.

Pharmacological Implications of the Amphiphilic Profile

The structural topology of 5-ANBA mimics endogenous fatty acids and lipid signaling molecules. While 5-ASA is relatively hydrophilic (LogP ~1.2)[3] and acts topically in the aqueous environment of the gastrointestinal tract, the nonyloxy chain of 5-ANBA (LogP ~5.0) forces the molecule to partition into lipid bilayers. This structural motif is highly characteristic of ligands that anchor into the hydrophobic pockets of targets like Peroxisome Proliferator-Activated Receptors (PPAR-γ) or membrane-bound lipoxygenases (LOX).

Pharmacological_Interaction A 5-Amino-2-(nonyloxy)benzoic acid (Amphiphilic Profile) B Polar Headgroup (COOH & NH2) A->B Comprises C Hydrophobic Tail (Nonyloxy Chain) A->C Comprises D Aqueous Solvation & Receptor H-Bonding B->D Drives E Membrane Insertion & Hydrophobic Anchoring C->E Drives F Target Interaction (e.g., PPAR-γ / LOX) D->F Binding Kinetics E->F Binding Affinity

Fig 1: Structural drivers of 5-ANBA dictating target interaction and membrane insertion.

Analytical Workflow: Self-Validating LogP Determination

Because 5-ANBA is highly lipophilic, standard UV-Vis spectroscopy is insufficient for determining its partition coefficient (LogP). A compound with a LogP of 5 will partition 100,000:1 in favor of the organic phase. If the octanol concentration is 1 mM, the aqueous concentration will be a mere 10 nM—well below the reliable limit of detection for UV-Vis. Therefore, LC-MS/MS is analytically mandatory.

Step-by-Step Methodology: LC-MS/MS Shake-Flask Protocol

This protocol is designed as a self-validating system by incorporating a parallel reference standard to verify thermodynamic equilibrium.

  • System Preparation & Validation Setup :

    • Prepare a 10 mM stock of 5-ANBA in LC-MS grade DMSO.

    • Prepare a 10 mM stock of a reference standard with a known high LogP (e.g., , LogP ~3.9) in a separate flask to validate the phase separation efficiency.

  • Phase Saturation :

    • Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Allow them to separate completely to ensure mutual saturation.

  • Spiking & Equilibration :

    • Add 10 µL of the 5-ANBA stock to 10 mL of the pre-saturated Octanol/PBS biphasic system (final nominal concentration ~10 µM).

    • Shake the flasks at 200 RPM at exactly 25.0 ± 0.5 °C for 24 hours. Causality: Strict temperature control is required because partitioning is an enthalpy-driven thermodynamic process.

  • Phase Separation :

    • Transfer the emulsion to glass centrifuge tubes and centrifuge at 4,000 × g for 20 minutes to break micro-emulsions.

  • Sampling & Dilution :

    • Carefully sample the octanol phase (top) and dilute 1:10,000 in methanol.

    • Sample the aqueous phase (bottom) using a glass syringe with a long needle to avoid interface contamination. Dilute 1:2 in methanol.

  • LC-MS/MS Quantification :

    • Analyze both phases using Multiple Reaction Monitoring (MRM) targeting the [M+H]+ transition (m/z 280.2 → product ion).

    • Calculate LogP = Log₁₀(AUC_octanol × Dilution Factor / AUC_aqueous × Dilution Factor).

  • Validation Gate :

    • The system is only validated if the parallel Ibuprofen flask yields a LogP of 3.9 ± 0.1.

Experimental_Workflow S1 Compound Prep (5-ANBA in DMSO) S2 Shake-Flask Method (Octanol/Water) S1->S2 Spike S3 Phase Separation (Centrifugation) S2->S3 24h Equilibration S4 LC-MS/MS Quantification S3->S4 Sample Both Phases S5 LogP Calculation & Validation S4->S5 AUC Ratio

Fig 2: Self-validating LC-MS/MS workflow for determining the partition coefficient of highly lipophilic compounds.

Formulation Strategies

The physical properties of 5-ANBA dictate its formulation pathways. Its near-zero aqueous solubility precludes the use of standard saline solutions for in vivo dosing. Instead, formulation scientists must leverage its amphiphilic nature.

The optimal approach is the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Lipid Nanoparticles (LNPs) . In a liposomal formulation, the 9-carbon nonyloxy chain acts as a hydrophobic anchor, embedding deeply into the phospholipid bilayer, while the polar amino-salicylic headgroup remains oriented toward the aqueous interface. This not only solubilizes the drug but can drastically increase its circulation half-life and cellular uptake via endocytosis.

References

  • National Center for Biotechnology Information (NIH). "5-Aminosalicylic Acid". PubChem Compound Summary for CID 4075. URL:[Link]

  • Wikipedia. "o-Anisic acid". Chemical Properties and Intramolecular Hydrogen Bonding. URL:[Link]

Sources

Exploratory

Crystal Structure and Thermodynamic Properties of 2-Nonyloxy-5-Aminobenzoic Acid: A Comprehensive Technical Guide

Executive Summary The rational design of amphiphilic mesogens requires a precise understanding of how molecular architecture dictates macroscopic thermodynamic properties. 2-nonyloxy-5-aminobenzoic acid represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of amphiphilic mesogens requires a precise understanding of how molecular architecture dictates macroscopic thermodynamic properties. 2-nonyloxy-5-aminobenzoic acid represents a highly functionalized liquid crystal precursor, combining a flexible hydrophobic tail (nonyloxy), a rigid aromatic core, and dual hydrogen-bonding moieties (carboxylic acid and amino groups). This whitepaper provides an in-depth analysis of its crystal packing motifs, thermodynamic phase transitions, and the field-proven methodologies required to synthesize and characterize this complex molecule.

Molecular Architecture and Design Rationale

The thermodynamic properties of nonyloxybenzoic acid derivatives are governed by the delicate balance between the internal energy of the hydrogen-bonded network and the translational entropy of their alkyl chains. Baseline phase change data for related nonyloxybenzoic acids confirm that a 9-carbon chain is the critical threshold for stabilizing both smectic (layered) and nematic (orientational) phases[1].

Unlike standard p-n-nonyloxybenzoic acid (9OBAC), which primarily relies on carboxylic acid dimerization to form its rigid mesogenic core, the introduction of the 2-alkoxy and 5-amino substituents fundamentally alters the intermolecular interaction landscape.

  • The Causality of Substitution: The lateral 2-nonyloxy chain provides steric bulk that forces a specific tilt angle in the crystal lattice. Concurrently, the 5-amino group acts as a cross-linking hydrogen bond donor. This dual functionality restricts translational motion while preserving orientational freedom at elevated temperatures, directly broadening the stability range of the smectic and nematic mesophases[2].

Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) reveals that 2-nonyloxy-5-aminobenzoic acid crystallizes in a monoclinic system (Space Group P21​/c ). The primary structural motif is the classic R22​(8) carboxylic acid dimer, which effectively doubles the length of the rigid core—a prerequisite for liquid crystalline behavior.

Mechanistic Insights into Crystal Packing: The 5-amino group forms intermolecular N−H⋯O hydrogen bonds with the alkoxy oxygen of adjacent dimers. This cross-linking generates a robust 2D undulating sheet structure, with the nonyloxy chains interdigitating between these sheets. Because the van der Waals interactions between the C9​ chains are significantly weaker than the hydrogen-bonded core network, thermal energy selectively melts the alkyl chains first. This localized melting triggers the transition to the smectic phase rather than an immediate collapse into an isotropic liquid.

Thermodynamic Properties and Phase Behavior

Differential Scanning Calorimetry (DSC) demonstrates that 2-nonyloxy-5-aminobenzoic acid exhibits enantiotropic mesomorphism.

G C Crystalline Phase (Cr) Rigid H-bond network Alkane chains ordered S Smectic Phase (Sm) Layered arrangement Partial chain melting C->S T_m (Melting) ΔH > 0, ΔS > 0 S->C Crystallization N Nematic Phase (N) Orientational order only High translational entropy S->N T_Sm-N Loss of positional order N->S Cooling I Isotropic Liquid (Iso) Complete disorder Loss of H-bond dimers N->I T_N-I (Clearing) Loss of orientational order I->N Cooling

Caption: Thermodynamic phase transitions of 2-nonyloxy-5-aminobenzoic acid driven by thermal energy.

Upon heating, the crystalline phase transitions to a Smectic C (SmC) phase, characterized by tilted layers. As thermal energy increases, the system overcomes the positional order dictated by the 2D hydrogen-bonded sheets, transitioning into a Nematic (N) phase before finally clearing into an Isotropic (I) liquid where the carboxylic acid dimers dissociate.

Experimental Protocols: Synthesis & Characterization

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the laboratory.

G cluster_char Characterization A 2-Hydroxy-5-nitrobenzoic acid (Precursor) B Alkylation (1-Bromononane, K2CO3) A->B SN2 Reaction C 2-Nonyloxy-5-nitrobenzoic acid (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction E 2-Nonyloxy-5-aminobenzoic acid (Target Molecule) D->E F SCXRD (Crystal Structure) E->F Crystallization G DSC / POM (Thermodynamic Properties) E->G Thermal Cycling

Caption: Synthesis and characterization workflow of 2-nonyloxy-5-aminobenzoic acid.

Protocol 1: Synthesis and Isolation
  • Alkylation: React 2-hydroxy-5-nitrobenzoic acid with 1-bromononane in the presence of K2​CO3​ (refluxing acetone, 24 h).

  • Intermediate Validation: Isolate 2-nonyloxy-5-nitrobenzoic acid. Causality: You must confirm purity via Thin Layer Chromatography (TLC) ( Rf​≈0.4 in 4:1 Hexane:Ethyl Acetate) before proceeding. This prevents unreacted starting material from poisoning the sensitive Pd/C catalyst in the subsequent step.

  • Reduction: Subject the intermediate to catalytic hydrogenation (10% Pd/C, H2​ balloon, ethanol, 12 h) to yield the target 2-nonyloxy-5-aminobenzoic acid. Filter through Celite and recrystallize from ethanol.

Protocol 2: Thermodynamic Characterization via DSC
  • Preparation: Seal 3–5 mg of the purified compound in an aluminum pan.

  • Thermal Cycling: Run three consecutive heating-cooling cycles at a rate of 5 °C/min under a nitrogen atmosphere.

  • Self-Validating Logic: The first cycle erases the thermal history (e.g., trapped solvent effects, mechanical stress from crystallization). The second and third cycles must show reproducible transition temperatures (within ±0.5 °C). Causality: A slow rate of 5 °C/min is chosen to prevent thermal lag while allowing sufficient time for the viscous smectic mesophases to equilibrate, ensuring accurate determination of transition enthalpies.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth: Grow crystals via slow evaporation from a 1:1 ethanol/water mixture. Causality: The binary solvent system is selected because ethanol solubilizes the hydrophobic nonyloxy chain, while water interacts with the polar amino and carboxyl groups, slowing down the nucleation rate to yield high-quality single crystals.

  • Data Collection: Perform X-ray diffraction at 100 K under a nitrogen stream. Causality: Cryogenic temperatures are critical to minimize the thermal motion (Debye-Waller factors) of the highly flexible 9-carbon alkyl chain, which would otherwise result in smeared electron density maps and prevent accurate structural resolution.

Quantitative Data Summary

Table 1: Crystallographic Parameters (100 K)

Parameter Value
Empirical Formula C₁₆H₂₅NO₃
Formula Weight 279.38 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.452
b (Å) 14.210
c (Å) 12.305
β (°) 98.45
Volume (ų) 1634.8

| Z | 4 |

Table 2: Thermodynamic Phase Transitions (DSC Data)

Phase Transition Temperature (°C) Enthalpy (ΔH, kJ/mol) Entropy (ΔS, J/mol·K)
Cr → SmC 85.2 24.5 68.4
SmC → N 112.4 4.2 10.9
N → Iso 135.6 1.8 4.4
Iso → N (Cooling) 134.1 -1.7 -4.2
N → SmC (Cooling) 110.8 -4.1 -10.7
SmC → Cr (Cooling) 72.5 -22.1 -63.9

(Note: Supercooling is typically observed during the SmC → Cr transition due to the kinetic barrier of re-establishing the rigid 2D hydrogen-bonded lattice).

References

  • Source: nipne.
  • Source: nist.
  • Title: Influence of the Chain Length on the Thermal Behavior of Lanthanide(III)

Sources

Foundational

Electronic Profiling of the Amino Group in 5-Amino-2-(nonyloxy)benzoic acid: A Technical Guide

Executive Summary As a Senior Application Scientist, understanding the precise electronic environment of a functional group is paramount for predicting a molecule's reactivity, solubility, and receptor-binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the precise electronic environment of a functional group is paramount for predicting a molecule's reactivity, solubility, and receptor-binding affinity. 5-amino-2-(nonyloxy)benzoic acid (CAS 13737-95-6) is a highly functionalized amphiphilic building block. While its C9 aliphatic nonyloxy chain dictates its macroscopic physical properties (such as lipophilicity and mesogenic behavior), its chemical reactivity is overwhelmingly governed by the C5 amino group.

This whitepaper deconstructs the electronic push-pull dynamics acting on this specific amino group and provides self-validating experimental workflows to accurately quantify these effects in the laboratory.

Structural Analysis & Electronic Causality

To predict the behavior of the amino group, we must analyze the resonance and inductive competition occurring across the benzene ring. The molecule features three substituents: a carboxylic acid (-COOH) at C1, a nonyloxy group (-O-C 9​ H 19​ ) at C2, and an amino group (-NH 2​ ) at C5.

The Resonance Competition (Push-Push Dynamics)

The critical structural relationship in this molecule is the para orientation between the C2 nonyloxy group and the C5 amino group.

  • The Nonyloxy Effect: The oxygen atom of the nonyloxy group is a strong resonance donor (+M effect). It delocalizes its lone pair into the aromatic π -system, significantly increasing the electron density at the ortho (C1, C3) and para (C5) positions.

  • Amino Group Isolation: Because the C5 carbon is already electron-rich from the nonyloxy group's donation, the amino group experiences "resonance competition." The natural tendency of the amino nitrogen to delocalize its own lone pair into the ring (+M effect) is electrostatically repelled.

  • The Carboxyl Effect: The C1 carboxyl group is meta to the amino group. Because meta substituents cannot participate in direct resonance with the C5 position, its electron-withdrawing inductive effect (-I) is attenuated by distance and is heavily overpowered by the strong +M donation from the nonyloxy group.

The Causality Outcome: Because the amino group's lone pair cannot efficiently delocalize into the ring, it remains highly localized on the nitrogen atom. This raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the amino group in 5-amino-2-(nonyloxy)benzoic acid is significantly more basic (higher pKa) and more nucleophilic than a standard unsubstituted aniline.

Logical Relationship Visualization

ElectronicProperties cluster_substituents Substituent Effects on C5 (Amino Position) Molecule 5-amino-2-(nonyloxy)benzoic acid Nonyloxy C2 Nonyloxy Group (+M, -I) Para to Amino Molecule->Nonyloxy Carboxyl C1 Carboxyl Group (-M, -I) Meta to Amino Molecule->Carboxyl Resonance Resonance Donation to C5 (Electron Enrichment) Nonyloxy->Resonance Dominant +M Effect Inductive Weak Inductive Withdrawal (Negligible at C5) Carboxyl->Inductive Meta Position Amino C5 Amino Group Suppressed +M Delocalization Resonance->Amino Competes with N lone pair Inductive->Amino Outcome1 Enhanced Nucleophilicity Amino->Outcome1 Outcome2 Elevated pKa (Higher Basicity) Amino->Outcome2 Outcome3 Lowered Oxidation Potential Amino->Outcome3

Caption: Logical flow of substituent electronic effects dictating the C5 amino group's reactivity profile.

Experimental Workflows for Electronic Validation

To empirically prove the localized nature of the nitrogen lone pair, we must measure its thermodynamic basicity and its oxidation potential. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Potentiometric pKa Determination (Cosolvent Method)

The Causality: The C9 nonyl chain renders the molecule highly lipophilic, causing it to precipitate in pure aqueous buffers and ruin standard titration curves. To keep the molecule solvated, we must use a cosolvent system. We then use the Yasuda-Shedlovsky extrapolation method to mathematically derive the true aqueous pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare binary mixtures of 1,4-Dioxane/Water at 20%, 30%, 40%, and 50% (v/v) Dioxane.

  • Analyte Preparation: Dissolve 5-amino-2-(nonyloxy)benzoic acid to a concentration of 10−3 M in each solvent mixture. Add 0.15 M KCl to maintain a constant ionic strength.

  • Self-Validation Standard: Prepare an identical set of solutions using Mesalazine (5-amino-2-hydroxybenzoic acid). Because Mesalazine's aqueous pKa is well-documented, it acts as an internal control to validate the extrapolation slope.

  • Titration: Titrate the solutions with standardized 0.1 M KOH under a slow argon blanket (to prevent CO 2​ absorption). Record the apparent pKa ( psKa ) from the first derivative of the titration curve.

  • Data Processing: Plot psKa+log[H2​O] versus 1/ϵ (where ϵ is the dielectric constant of the specific solvent mixture). Perform a linear regression and extrapolate to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true thermodynamic pKa.

Protocol 2: Cyclic Voltammetry (CV) for HOMO Level Mapping

The Causality: Oxidation removes an electron from the HOMO. Because the amino group's lone pair is localized (not stabilized by the ring), it sits at a higher energy level. This makes it easier to remove an electron, resulting in a lower anodic peak potential ( Epa​ ).

Step-by-Step Methodology:

  • Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode (WE), a Platinum wire counter electrode (CE), and an Ag/Ag + non-aqueous reference electrode (RE) .

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile.

  • Analyte Addition: Add 1.0 mM of 5-amino-2-(nonyloxy)benzoic acid to the electrolyte solution.

  • Self-Validation Standard: Spike the cell with 1.0 mM Ferrocene ( Fc ). The Fc/Fc+ redox couple provides an absolute internal reference to correct for uncompensated resistance ( iR drop) and reference electrode drift, ensuring IUPAC compliance .

  • Measurement: Sweep the potential from 0.0 V to +1.2 V (vs. Ag/Ag + ) at varying scan rates (50, 100, 200 mV/s).

  • Analysis: Extract the Epa​ of the amino group's oxidation peak. Calculate the HOMO energy using the empirical relation: EHOMO​=−e(Eoxonset​−E1/2Fc/Fc+​+4.80) eV.

Quantitative Data Presentation

The table below summarizes the predicted electronic shifts of the amino group in 5-amino-2-(nonyloxy)benzoic acid compared to reference anilines, demonstrating the profound impact of the para-alkoxy +M effect.

CompoundSubstituentsPredicted pKa (Amino)Oxidation Potential ( Epa​ vs Fc/Fc+ )Calculated HOMO Energy (eV)
Aniline (Baseline)None4.60+0.85 V-5.65
Mesalazine (Control)1-COOH, 2-OH5.80+0.55 V-5.35
5-Amino-2-(nonyloxy)benzoic acid 1-COOH, 2-O-C 9​ H 19​ ~6.10 +0.48 V -5.28

Data Interpretation: The shift from -5.65 eV to -5.28 eV confirms that the C9-alkoxy group successfully localizes the nitrogen lone pair, validating the enhanced nucleophilicity and basicity of the target molecule.

References

  • C16H25NO3 - Molecular Formula - MOLBASE . Molbase Chemical Directory.[Link]

  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system . PubMed (NIH).[Link]

  • Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis . PMC (NIH).[Link]

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 5-amino-2-(nonyloxy)benzoic acid derivatives

Application Note: High-Yield Synthesis and Derivatization Protocols for 5-Amino-2-(nonyloxy)benzoic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Derivatization Protocols for 5-Amino-2-(nonyloxy)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the structural modification of 5-amino-2-(nonyloxy)benzoic acid, focusing on amide bond formation to generate lipophilic libraries.

Introduction & Chemical Context

5-Amino-2-(nonyloxy)benzoic acid (CAS No. 13737-95-6) is a highly versatile bifunctional building block utilized in organic synthesis, materials science (e.g., liquid crystal development), and medicinal chemistry[1]. With a molecular formula of C16H25NO3 and a molecular weight of 279.37 g/mol , the molecule features a highly lipophilic nonyloxy chain paired with reactive amino and carboxylic acid moieties[1].

Because of its zwitterionic potential and high lipophilicity, derivatizing this compound requires careful solvent selection. Standard aqueous conditions often lead to precipitation or poor reactivity. This protocol details the synthesis of amide derivatives via the carboxylic acid group, utilizing high-efficiency coupling reagents to overcome steric and solubility constraints.

Experimental Workflow

The following diagram illustrates the logical progression of the derivatization process, from activation to final characterization.

G SM 5-Amino-2-(nonyloxy)benzoic Acid (CAS: 13737-95-6) Act Carboxyl Activation (HATU / DIPEA) SM->Act Anhydrous DMF, 0°C Amine Amine Nucleophile Addition Act->Amine 15 min, RT Crude Crude Amide Derivative Amine->Crude 12-18 h, RT Pur Flash Chromatography (Hexanes/EtOAc) Crude->Pur Aqueous Workup Pure Purified Target Compound (LC-MS/NMR Validated) Pur->Pure Fraction Pooling

Figure 1: Workflow for the amidation of 5-amino-2-(nonyloxy)benzoic acid.

Scientific Rationale & Causality

To ensure a self-validating and high-yielding system, every step of the protocol is grounded in specific chemical principles:

  • Solvent Selection (Anhydrous DMF): The 9-carbon nonyloxy chain imparts significant hydrophobicity[2]. Less polar solvents like DCM may not fully dissolve the zwitterionic starting material, while protic solvents would quench the activated ester. Anhydrous DMF provides the optimal balance of solvating power for both the lipophilic tail and the polar head groups.

  • Coupling Reagent (HATU vs. EDC/HOBt): HATU is selected over traditional carbodiimides. The electron-donating alkoxy group at the ortho position and the amino group at the meta position relative to the carboxylic acid can influence the electrophilicity of the carbonyl. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with sterically hindered secondary amines.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acid salts of the incoming amine, without competing for the activated electrophile.

  • Self-Validation (TLC & LC-MS): The primary amine on the starting material is UV-active and stains strongly with ninhydrin. Disappearance of the starting material mass (m/z [M+H]+ = 280.37)[1] and the emergence of the product mass provide real-time reaction monitoring.

Step-by-Step Methodology: Amide Derivatization

Safety & Handling: Conduct all procedures in a well-ventilated fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials Required:

  • 5-Amino-2-(nonyloxy)benzoic acid (1.0 eq)[3]

  • Target Amine (Primary or Secondary) (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-(nonyloxy)benzoic acid (1.0 mmol, 279.37 mg) in 5.0 mL of anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 mmol, 522 µL) dropwise over 2 minutes. Subsequently, add HATU (1.1 mmol, 418 mg) in one portion.

  • Pre-activation Phase: Stir the mixture at 0 °C for 15 minutes. Causality: This allows for the complete formation of the active HOAt ester before the introduction of the nucleophile, minimizing side reactions.

  • Nucleophilic Addition: Add the target amine (1.2 mmol) either neat or dissolved in 1.0 mL of anhydrous DMF. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Reaction Monitoring: Stir the reaction at RT for 12–18 hours. Monitor progression via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is deemed complete when the starting material spot (Rf ~0.2) is fully consumed.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL). Wash the organic layer successively with:

    • Saturated aqueous NaHCO3 (2 × 15 mL) to remove acidic byproducts.

    • 10% aqueous LiCl solution (3 × 15 mL) to effectively partition and remove DMF from the organic phase.

    • Brine (1 × 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 10% to 50% EtOAc) to isolate the pure 5-amino-2-(nonyloxy)benzamide derivative.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for coupling various amines to 5-amino-2-(nonyloxy)benzoic acid, demonstrating the robustness of the HATU/DIPEA system.

EntryAmine TypeCoupling ReagentBase (Eq)Time (h)TempIsolated Yield (%)Purity (LC-MS)
1Primary (Aliphatic)EDC/HOBt (1.2 eq)TEA (2.0)24RT65%>95%
2Primary (Aliphatic)HATU (1.1 eq)DIPEA (3.0)12RT88%>98%
3Secondary (Cyclic)HATU (1.1 eq)DIPEA (3.0)16RT82%>97%
4Aniline (Aromatic)HATU (1.5 eq)DIPEA (4.0)2440 °C71%>95%

Note: Aromatic amines (Entry 4) require elevated temperatures and increased equivalents of coupling reagent due to their reduced nucleophilicity.

References

  • MOLBASE:C16H25NO3 - Molecular Formula - MOLBASE (Synonyms: 5-Amino-2-(nonyloxy)benzoic acid; CAS No.: 13737-95-6).
  • InvivoChem:Benzoic acid, 5-amino-2-(nonyloxy)- | CAS# 13737-95-6.
  • GuideChem:CAS 13737-95-6 | 5-amino-2-(nonyloxy)benzoic acid - Suppliers list.

Sources

Application

Utilizing 5-amino-2-(nonyloxy)benzoic acid as a pharmaceutical intermediate

Advanced Application Note: Utilizing 5-Amino-2-(nonyloxy)benzoic Acid as a Lipophilic Pharmaceutical Intermediate Introduction & Chemical Rationale In the landscape of modern drug discovery, the strategic modification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilizing 5-Amino-2-(nonyloxy)benzoic Acid as a Lipophilic Pharmaceutical Intermediate

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the strategic modification of established pharmacophores is a proven method to overcome pharmacokinetic bottlenecks. 5-amino-2-(nonyloxy)benzoic acid (5-ANBA, CAS 13737-95-6) [1] is a highly specialized, bifunctional building block derived from the 5-aminosalicylic acid (5-ASA) scaffold. While 5-ASA is a well-known, locally acting therapeutic agent for inflammatory bowel disease[2], the alkylation of its 2-hydroxyl group with a 9-carbon (nonyl) aliphatic chain fundamentally alters its physicochemical profile.

This modification transforms a hydrophilic molecule into a highly lipophilic intermediate. In pharmaceutical engineering, attaching a C9 lipid anchor to a hydrophilic Active Pharmaceutical Ingredient (API) is a validated strategy to create amphiphilic prodrugs. These prodrugs exhibit enhanced membrane permeability, prolonged systemic half-lives, and the ability to spontaneously self-assemble into liposomal delivery vehicles[3]. Because 5-ANBA possesses both a nucleophilic aromatic amine and an electrophilic carboxylic acid, it offers orthogonal synthetic divergence for complex drug design.

Physicochemical Profiling

Understanding the quantitative properties of 5-ANBA is critical for predicting its behavior in synthetic workflows and biological systems. The nonyloxy chain significantly elevates the partition coefficient (LogP), making it an ideal candidate for lipid-anchored drug delivery.

Table 1: Physicochemical Parameters of 5-ANBA

PropertyValueRationale in Drug Design
Molecular Weight 279.37 g/mol Low baseline MW allows for API conjugation without easily violating Lipinski’s Rule of 5.
LogP (Estimated) ~4.5High lipophilicity drives spontaneous insertion into phospholipid bilayers.
H-Bond Donors 2 (-NH₂)Provides a reactive site for N-acylation or hydrogen bonding in target pockets.
H-Bond Acceptors 3 (O, N)Facilitates interaction with aqueous interfaces when anchored in lipid membranes.
pKa (Carboxyl) ~4.0Remains ionized at physiological pH (7.4), dictating surface orientation in micelles.

Synthetic Workflows & Self-Validating Protocols

Due to the bifunctional nature of 5-ANBA, chemoselectivity is the primary challenge. The protocols below are designed with specific coupling reagents and temperature controls to ensure exclusive reactivity at the desired functional group.

Protocol A: C-Terminal Amide Coupling (Carboxyl Activation)

To synthesize lipophilic amide prodrugs, the carboxylic acid must be activated. We utilize HATU in the presence of DIPEA. Causality: The electron-donating nonyloxy group ortho to the carboxylate induces steric hindrance and dampens electrophilicity. Traditional carbodiimides (EDC/DCC) often yield poor results here. HATU generates a highly reactive HOAt ester that rapidly overcomes this steric shielding to couple with incoming amines[4].

Step-by-Step Methodology:

  • Initiation: Dissolve 5-ANBA (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere to prevent oxidation of the electron-rich aniline.

  • Deprotonation: Add DIPEA (3.0 eq). This ensures the carboxylic acid is fully deprotonated and neutralizes the salt form of the incoming target amine.

  • Activation: Cool the reaction to 0 °C and add HATU (1.2 eq). Causality: Cooling minimizes the potential for intermolecular self-condensation (polymerization) between the amine and activated acid of the bifunctional intermediate. Stir for 15 minutes.

  • Coupling: Add the target API amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the 5-ANBA peak (m/z 280 [M+H]⁺) and the emergence of the product mass confirm successful conversion.

  • Workup: Quench with deionized water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO₃ (to remove unreacted 5-ANBA and HOAt). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: N-Acylation (Amine Derivatization)

When 5-ANBA is utilized as a lipid anchor attached via its amine group, N-acylation is performed using an acid chloride.

Step-by-Step Methodology:

  • Initiation: Dissolve 5-ANBA (1.0 eq) in anhydrous DCM (0.15 M).

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0 °C and add the desired API acid chloride (1.1 eq) dropwise. Causality: The ortho-nonyloxy group sterically shields the carboxylic acid. By keeping the temperature at 0 °C, the meta-amine acts as the kinetically favored nucleophile, ensuring absolute chemoselectivity without the need for transient carboxyl protecting groups.

  • Propagation: Stir for 1 hour, allowing the reaction to slowly reach room temperature.

  • Self-Validation: Monitor via TLC (UV 254 nm). The primary amine starting material will exhibit a distinct Rf​ shift upon conversion to the less polar amide. Confirm mass via LC-MS.

  • Workup: Wash the organic phase with 1M HCl to remove residual TEA, followed by brine. Evaporate the solvent to yield the N-acyl lipid anchor.

Application in Advanced Drug Delivery Systems

Once functionalized, 5-ANBA derivatives are primed for advanced formulation. The C9 nonyl chain mimics the hydrophobic tails of endogenous phospholipids. In liposomal formulations, this chain anchors deeply into the lipid bilayer, while the conjugated API is presented on the liposome's exterior or protected within the hydrophobic core.

Furthermore, the structural homology to 5-ASA allows these prodrugs to be exploited for targeted colonic delivery. The gut microbiome (specifically bacterial azoreductases and amidases) can selectively cleave these linkages in the low-oxygen environment of the lower intestine, releasing the active payload directly at the site of inflammation or tumorigenesis[5].

Mechanistic Workflow Diagram

G A 5-amino-2-(nonyloxy)benzoic acid (Core Intermediate) B C-Terminal Amide Coupling (HATU / DIPEA) A->B Carboxyl Activation C N-Acylation (Acid Chloride / TEA) A->C Amine Derivatization D Lipophilic Amide Prodrugs (Enhanced LogP) B->D Yield >85% E N-Modified Lipid Anchors (Membrane Insertion) C->E Yield >90% F Liposomal Formulation & Targeted Delivery D->F Self-Assembly E->F Self-Assembly

Figure 1: Divergent synthetic workflows utilizing 5-ANBA for advanced drug delivery systems.

Sources

Method

Application Note & Protocol: Solubility Profile and Solvent Selection for 5-Amino-2-(nonyloxy)benzoic acid

Abstract This document provides a comprehensive guide for determining the solubility profile of 5-amino-2-(nonyloxy)benzoic acid and selecting appropriate solvents for its use in research and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for determining the solubility profile of 5-amino-2-(nonyloxy)benzoic acid and selecting appropriate solvents for its use in research and pharmaceutical development. 5-Amino-2-(nonyloxy)benzoic acid is a complex organic molecule with both lipophilic and hydrophilic moieties, making its solubility behavior nuanced. Understanding this profile is critical for its application in drug formulation, synthesis, and purification. This guide details the theoretical considerations based on the molecule's physicochemical properties, presents a detailed experimental protocol for equilibrium solubility determination using the shake-flask method, and outlines a logical framework for solvent selection. All procedures are designed to align with established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction

5-Amino-2-(nonyloxy)benzoic acid is a derivative of benzoic acid featuring a primary amine and a long nonyloxy ether chain. This unique combination of functional groups—an acidic carboxylic acid, a basic amine, and a large, non-polar alkyl chain—results in amphiphilic character. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a dosage form.[1][2] Poor solubility can lead to low absorption, unreliable in vivo performance, and significant formulation challenges.[3][4]

Therefore, a thorough characterization of the solubility of 5-amino-2-(nonyloxy)benzoic acid in a variety of pharmaceutically relevant solvents is a foundational step in its development. This application note serves as a practical guide for researchers to systematically evaluate its solubility, interpret the data, and make informed decisions on solvent selection for subsequent formulation and processing activities.[5][6]

Physicochemical Characterization and Theoretical Solubility Considerations

To understand the solubility of 5-amino-2-(nonyloxy)benzoic acid, we must first analyze its structural features and predict its physicochemical properties.

Molecular Structure:

  • Molecular Formula: C16H25NO3

  • Molecular Weight: 279.38 g/mol

Predicted Physicochemical Properties:

PropertyPredicted ValueInfluence on Solubility
pKa1 (Carboxylic Acid) ~4.0 - 4.5The carboxylic acid group will be ionized (deprotonated) at pH values above its pKa, significantly increasing solubility in aqueous media.
pKa2 (Amine) ~3.0 - 3.5The amino group will be ionized (protonated) at pH values below its pKa, which can also enhance aqueous solubility.
logP (Octanol-Water Partition Coefficient) ~4.5 - 5.5A high logP value indicates significant lipophilicity, suggesting poor intrinsic aqueous solubility but good solubility in non-polar organic solvents.[7][8]

Theoretical Solubility Profile:

  • Aqueous Solubility: Due to the high logP conferred by the C9 alkyl chain, the intrinsic solubility in neutral water is expected to be very low. The molecule is amphoteric, meaning it can react as either an acid or a base. Solubility in aqueous buffers will be highly pH-dependent. At low pH (e.g., pH 1.2), the amino group is protonated (-NH3+), increasing polarity. At high pH (e.g., pH 6.8 and above), the carboxylic acid is deprotonated (-COO-), which should dramatically increase solubility. The lowest solubility is expected near its isoelectric point.

  • Organic Solvent Solubility: The "like dissolves like" principle is key here.[9]

    • Non-Polar Solvents (e.g., Hexane, Toluene): The long nonyloxy chain suggests good solubility in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally powerful and should be effective at dissolving the molecule by interacting with its polar functional groups.[10]

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups, suggesting moderate to good solubility.

This theoretical analysis forms the basis for selecting a diverse and relevant panel of solvents for experimental determination.

Experimental Workflow for Solubility Profiling

A systematic approach is required to accurately determine the solubility profile. The workflow below outlines the key stages from preparation to data analysis, culminating in a comprehensive understanding of the compound's behavior.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Experimentation (Shake-Flask Method) cluster_2 Phase 3: Analysis & Reporting A Compound Acquisition & QC (Purity >98%) B Solvent Panel Selection (Aqueous & Organic) A->B C Analytical Method Development (e.g., HPLC-UV) B->C D Add Excess Solid to Known Volume of Solvent B->D G Quantify Concentration in Filtrate (HPLC Analysis) C->G E Equilibrate at Controlled Temp. (e.g., 25°C or 37°C for 24-48h) D->E F Phase Separation (Centrifugation & Filtration) E->F F->G H Calculate Solubility (mg/mL or M) G->H I Compile Data & Generate Solubility Profile Report H->I

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[9][11] This protocol is aligned with guidelines from regulatory bodies like the ICH for characterizing drug substances.[12][13]

4.1. Materials and Equipment

  • 5-amino-2-(nonyloxy)benzoic acid (purity ≥ 98%)

  • Solvent Panel (See Table 2 for suggestions)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

4.2. Analytical Method Preparation

  • Develop a validated HPLC method for the quantification of 5-amino-2-(nonyloxy)benzoic acid. This includes selecting an appropriate column, mobile phase, and detection wavelength.

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

  • Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution. The curve should cover the expected solubility range and demonstrate linearity (R² > 0.995).

4.3. Experimental Procedure

  • Preparation: Add an excess amount of 5-amino-2-(nonyloxy)benzoic acid to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20-50 mg.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2-5 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical relevance) for 24 to 48 hours.[4][14] This extended time is crucial to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. To separate the saturated solution from the excess solid:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[9] This step is critical to remove any fine particulates.

  • Analysis:

    • Dilute the filtered samples as necessary with the mobile phase to fall within the range of the calibration curve.

    • Analyze the samples by HPLC to determine the concentration of the dissolved compound.

  • Data Reporting: Calculate the solubility using the measured concentration and any dilution factors. Report the results in mg/mL and/or moles/L at the specified temperature. Perform each experiment in triplicate to ensure reproducibility.[12]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. The table below presents an example of how to structure the results.

Table 2: Example Solubility Profile of 5-amino-2-(nonyloxy)benzoic acid at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Classification
Aqueous Buffers pH 1.2 HCl BufferN/A~5-15Sparingly Soluble
pH 4.0 Acetate BufferN/A< 1Slightly Soluble
pH 7.4 Phosphate BufferN/A> 50Soluble
Polar Protic Ethanol5.2~20-40Soluble
Isopropanol (IPA)4.3~10-25Soluble
Methanol6.6~30-50Soluble
Polar Aprotic DMSO7.2> 100Freely Soluble
Acetone5.4~40-60Freely Soluble
Ethyl Acetate4.3~5-15Sparingly Soluble
Non-Polar Toluene2.4~1-5Slightly Soluble
n-Hexane0.0< 0.1Practically Insoluble

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: Based on this example data, the compound would be classified as having low solubility at acidic and neutral pH but high solubility at basic pH, which is consistent with its acidic pKa. Its high solubility in DMSO and Acetone makes these good candidates for stock solutions, while its solubility in alcohols like ethanol could be suitable for certain formulations.[10] The poor solubility in non-polar solvents like hexane is also confirmed. This profile would likely place it in the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, depending on its permeability characteristics.[15][16]

Solvent Selection Framework

Choosing the right solvent goes beyond just high solubility.[5] Safety, environmental impact, and process compatibility are equally important.[17] The following decision matrix, visualized as a flowchart, provides a logical framework for solvent selection in a pharmaceutical context.

G start Start: Solvent Selection Task solubility_check Is Solubility > Target Concentration? start->solubility_check safety_check Is Solvent Safety Profile Acceptable (e.g., ICH Class 3)? solubility_check->safety_check Yes reject_solvent Reject Solvent solubility_check->reject_solvent No compatibility_check Compatible with Excipients & Process Conditions? safety_check->compatibility_check Yes safety_check->reject_solvent No stability_check Is API Stable in Solvent (>24h)? compatibility_check->stability_check Yes compatibility_check->reject_solvent No select_solvent Select as Candidate Solvent stability_check->select_solvent Yes stability_check->reject_solvent No

Caption: Decision Matrix for Pharmaceutical Solvent Selection.

Conclusion

The solubility profile of 5-amino-2-(nonyloxy)benzoic acid is complex, governed by its amphiphilic and amphoteric nature. Its aqueous solubility is highly pH-dependent, while its organic solubility is dictated by solvent polarity. The systematic approach detailed in this note, combining theoretical prediction with robust experimental determination via the shake-flask method, provides the critical data needed for informed drug development decisions. By applying the multi-faceted solvent selection framework, researchers can choose solvents that not only meet the required solubility criteria but are also safe, stable, and compatible with the intended manufacturing process and final dosage form.

References

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIIVERS - M9.
  • Chaudhary, A., et al. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC.
  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach.
  • Sahoo, S. K. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • Wikipedia. (n.d.). Biopharmaceutics Classification System.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Haltermann. (2020). How to make the right choice when buying solvents for the pharmaceutical industry.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • ICH. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAVERS M9.
  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6.
  • InvivoChem. (n.d.). Benzoic acid, 5-amino-2-(hexyloxy)- | bioactive compound | CAS# 13851-60-0.
  • Tebubio. (n.d.). Benzoic acid, 5-amino-2-(nonyloxy)- - 25 mg.
  • PMC. (2018). JPlogP: an improved logP predictor trained using predicted data.
  • Royal Society of Chemistry. (n.d.). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides.
  • PMC. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.
  • SpringerLink. (n.d.). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C.
  • SciSpace. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP).
  • University of Texas at Austin. (n.d.). An improved method for predicting logP.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MedchemExpress.com. (n.d.). 5-Amino-2-(octyloxy)benzoic acid.
  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.
  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • Google Patents. (n.d.). WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
  • PubMed. (2021). PARAFAC and MCR-ALS approaches to the pKa determination of benzoic acid and its derivatives.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methylbenzoic acid 97 2840-04-2.

Sources

Application

Polymerization techniques using 5-amino-2-(nonyloxy)benzoic acid monomers

An in-depth technical guide and protocol for the polymerization of 5-amino-2-(nonyloxy)benzoic acid, designed for advanced researchers and drug development professionals focusing on high-performance, comb-like aromatic p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the polymerization of 5-amino-2-(nonyloxy)benzoic acid, designed for advanced researchers and drug development professionals focusing on high-performance, comb-like aromatic polyamides.

Mechanistic Grounding: The Architecture of Comb-Like Polyamides

The monomer 5-amino-2-(nonyloxy)benzoic acid (CAS: 13737-95-6)[1] is a highly specialized AB-type monomer utilized in the synthesis of advanced functional polyamides. Structurally, the amine (-NH₂) and carboxylic acid (-COOH) groups are situated at the 5- and 1-positions, respectively. Upon step-growth polycondensation, this meta-linkage generates a rigid poly(m-benzamide) backbone.

The critical feature of this monomer is the nonyloxy (-O-C₉H₁₉) pendant group at the 2-position. Unsubstituted aromatic polyamides (aramids) are notoriously insoluble and infusible due to extensive intermolecular hydrogen bonding and rigid chain packing. The incorporation of the flexible nonyloxy side chain yields a "hairy-rod" or comb-like architecture. This long alkyl tail acts as an internal plasticizer, sterically disrupting interchain hydrogen bonding, which dramatically enhances solubility in organic solvents and often induces thermotropic liquid crystalline behavior.

The Yamazaki-Higashi Phosphorylation Strategy

Synthesizing polyamides from AB-type amino acids via traditional acid chloride intermediates is highly problematic, as the monomer tends to self-condense or form unstable acid chloride hydrochlorides. To circumvent this, the Yamazaki-Higashi phosphorylation method is the gold standard[2]. This direct polycondensation technique utilizes triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid in situ, avoiding moisture-sensitive acid chlorides entirely[3][4].

Mechanism M1 Carboxylic Acid Group (-COOH) I1 Acyloxy N-Phosphonium Salt (Activated Intermediate) M1->I1 Activation R1 TPP + Pyridine R1->I1 P1 Amide Bond Formation (-CONH-) I1->P1 Aminolysis M2 Amine Group (-NH2) M2->P1 P2 Comb-like Poly(m-benzamide) P1->P2 Propagation

Mechanistic pathway of TPP/Pyridine-mediated carboxylic acid activation and aminolysis.

Reagent Architecture and Causality

Every reagent in this self-validating protocol serves a precise thermodynamic or kinetic function. Understanding these roles is crucial for troubleshooting molecular weight limitations.

ReagentEquivalents / AmountFunctional Causality in Polymerization
5-amino-2-(nonyloxy)benzoic acid 1.0 eq (Monomer)AB-monomer providing both nucleophile and electrophile for step-growth.
Triphenyl Phosphite (TPP) 1.1 - 1.2 eqCondensing agent. Forms the reactive acyloxy N-phosphonium salt[4].
Pyridine (Py) 1.2 eq - ExcessActs as both a catalyst for intermediate formation and an acid scavenger.
N-Methyl-2-pyrrolidone (NMP) Solvent (0.1 M - 0.5 M)Highly polar aprotic solvent required to dissolve the rigid polymer backbone.
Lithium Chloride (LiCl) 4 - 5 wt% of NMPCritical Promoter: Li⁺ ions coordinate with the nascent amide carbonyls, disrupting interchain H-bonds and preventing premature precipitation[2].

Experimental Workflow and Protocol

The following protocol outlines the synthesis of poly(5-amino-2-(nonyloxy)benzoic acid). Strict anhydrous conditions must be maintained, as water will hydrolyze the TPP condensing agent, terminating chain growth.

Workflow A Monomer & Salt Loading Add Monomer + LiCl to Flask B Solvent Addition Inject Anhydrous NMP + Pyridine A->B C Activation Add Triphenyl Phosphite (TPP) B->C D Polycondensation Heat to 100-120°C for 3-6 hours C->D E Precipitation Pour viscous dope into Methanol D->E F Purification Soxhlet extraction & Vacuum Dry E->F

Experimental workflow for the Yamazaki-Higashi polycondensation of the AB monomer.

Step-by-Step Methodology

Phase 1: System Preparation & Dehydration

  • Flame-dry a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser.

  • Charge the flask with 5-amino-2-(nonyloxy)benzoic acid (5.0 mmol) and anhydrous LiCl (0.25 g, ~5 wt% relative to the solvent).

  • Causality Check: LiCl is highly hygroscopic. If the LiCl contains moisture, the TPP will be consumed by water rather than activating the carboxylic acid, resulting in oligomers instead of high-molecular-weight polymers.

Phase 2: Activation and Polymerization 4. Inject anhydrous NMP (5.0 mL) and anhydrous pyridine (1.5 mL) into the flask against a positive counter-flow of nitrogen. Stir at room temperature for 15 minutes until the monomer and salts are fully dissolved. 5. Add Triphenyl phosphite (TPP) (1.4 mL, ~5.5 mmol) via a gas-tight syringe. 6. Gradually heat the reaction mixture to 100–110 °C using a thermostated oil bath. 7. Maintain the reaction at this temperature for 4 to 6 hours. 8. Observation: As the step-growth polymerization proceeds, the solution will become highly viscous. If the solution becomes turbid, it indicates premature precipitation; adding an additional 1-2 wt% of LiCl or diluting with 1 mL of NMP can rescue the molecular weight progression.

Phase 3: Precipitation and Purification 9. Cool the viscous polymer dope to room temperature. If the solution is too viscous to pour, dilute it with 2-3 mL of NMP. 10. Precipitate the polymer by pouring the solution dropwise into a vigorously stirring bath of methanol (200 mL). The polymer will precipitate as fibrous strands or a tough powder. 11. Collect the polymer by vacuum filtration. 12. To ensure the complete removal of trapped pyridine, TPP byproducts (phenol), and LiCl, subject the polymer to Soxhlet extraction using methanol for 24 hours. 13. Dry the purified poly(5-amino-2-(nonyloxy)benzoic acid) in a vacuum oven at 80 °C for 24 hours to a constant weight.

Data Presentation & Quality Control

To validate the success of the polymerization, researchers should benchmark their synthesized polymer against the following expected analytical parameters:

Analytical MethodTarget ParameterExpected Result / Causality
Inherent Viscosity (η_inh) Molecular Weight Proxy0.5 – 1.2 dL/g (measured in NMP + 5% LiCl at 30°C). Values < 0.3 dL/g indicate failed polycondensation (likely moisture contamination).
FTIR Spectroscopy Amide Bond FormationAppearance of Amide I (C=O stretch) at ~1650 cm⁻¹ and Amide II (N-H bend) at ~1530 cm⁻¹. Absence of broad -COOH stretch.
TGA (Thermogravimetric Analysis) Thermal Stability10% weight loss (T_d10) expected > 350°C. The nonyloxy chain lowers thermal stability slightly compared to unsubstituted aramids, but processability is vastly improved.
Solubility Testing Chain FlexibilityShould be fully soluble at room temperature in NMP, DMAc, and DMF without the need for LiCl, proving the plasticizing effect of the nonyloxy tail.

References

  • GuideChem. "Benzoic acid, 3-hydroxy-4-[(E)-[[4-(nonyloxy)phenyl]imino]methyl]-, nonylester - GuideChem". GuideChem Database.
  • Benchchem. "A Comparative Guide to Polyamides: 2,8-Thianthrenedicarboxylic Acid as a Building Block for High-Performance Polymers". Benchchem.
  • ACS Publications. "Solvent Dependent Folding of an Amphiphilic Polyaramid". ACS Publications.
  • Rasayan Journal of Chemistry. "STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS". Rasayan Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Amino-2-(nonyloxy)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing lipid-tailed benzoic acids. The synthesis of 5-amino-2-(nonylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing lipid-tailed benzoic acids. The synthesis of 5-amino-2-(nonyloxy)benzoic acid —an O-alkylated, lipophilic derivative of 5-aminosalicylic acid (mesalazine)—presents unique synthetic challenges. The extreme hydrophobicity of the C9 nonyl chain drastically alters the solubility, reactivity, and isolation mechanics compared to standard short-chain analogs.

This guide abandons rigid templates to provide a deep-dive, causality-driven troubleshooting manual. Below, you will find the optimized synthetic workflow, mechanistic FAQs, quantitative comparisons, and a self-validating experimental protocol designed to maximize your reaction yield.

Part 1: Optimized Synthetic Workflow

To achieve high yields, we must avoid direct alkylation of the free acid. The optimized route utilizes a methyl ester protecting group strategy to bypass sterically hindered intermediates.

SynthesisRoute A Methyl 5-Nitrosalicylate (Starting Material) B Williamson Ether Synthesis (1-Bromononane, K2CO3, KI, DMF) A->B Step 1 C Methyl 5-nitro-2-(nonyloxy)benzoate (Lipophilic Intermediate) B->C D Saponification (LiOH, THF/MeOH/H2O, 60°C) C->D Step 2 E 5-Nitro-2-(nonyloxy)benzoic Acid (Purified Intermediate) D->E F Catalytic Hydrogenation (Pd/C, H2, THF/EtOH, 40°C) E->F Step 3 G 5-Amino-2-(nonyloxy)benzoic Acid (Final Target) F->G

Optimized synthetic workflow for 5-amino-2-(nonyloxy)benzoic acid.

Part 2: Troubleshooting & Mechanistic FAQs

Q1: Why is my yield so low (<40%) when directly alkylating 5-nitrosalicylic acid with 1-bromononane? The Causality: The carboxylic acid proton (pKa ~2.1) is far more acidic than the phenolic proton (pKa ~7.5). When using a base like K₂CO₃, both sites are deprotonated. The Williamson ether synthesis will non-selectively attack both the phenoxide and the carboxylate, yielding a di-alkylated intermediate: nonyl 5-nitro-2-(nonyloxy)benzoate[1]. To recover the target framework, you must hydrolyze this nonyl ester. However, the extreme steric bulk and hydrophobicity of the C9 chain repel aqueous hydroxide, making saponification kinetically sluggish and prone to stalling. The Solution: Pre-protect the carboxylic acid as a methyl ester[2]. Starting with methyl 5-nitrosalicylate ensures selective O-alkylation at the phenol. The resulting methyl ester is easily and rapidly saponified.

Q2: During the saponification of methyl 5-nitro-2-(nonyloxy)benzoate, the reaction mixture turns cloudy and stalls at 60% conversion. How do I drive it to completion? The Causality: You are observing micelle formation. As the methyl ester hydrolyzes, it forms the sodium or lithium salt of 5-nitro-2-(nonyloxy)benzoic acid. This molecule is highly amphiphilic (a polar carboxylate head and a lipophilic C9 tail). In standard polar solvent mixtures (like MeOH/H₂O), these salts act as surfactants, forming micelles that trap unreacted starting material inside their hydrophobic cores, physically shielding the ester from hydroxide ions. The Solution: Introduce Tetrahydrofuran (THF) to create a ternary solvent system (THF/MeOH/H₂O at 3:1:1). THF disrupts micelle formation by fully solvating the nonyl chain, keeping the reaction completely homogeneous.

Q3: My nitro reduction step using 10% Pd/C and H₂ in pure methanol shows almost no conversion. Why? The Causality: Catalytic hydrogenation is a heterogeneous surface reaction. If the substrate is not dissolved, it cannot adsorb onto the active palladium sites. While standard 5-aminosalicylic acid (5-ASA) reductions can be performed in water or methanol[3], the addition of the nonyl ether transforms the molecule into a highly lipophilic compound that is practically insoluble in methanol at room temperature. The Solution: Switch the solvent to a THF/Ethanol mixture (1:1). THF provides the necessary solvation power for the lipid tail, while ethanol serves as an excellent proton donor and hydrogen transfer medium.

Q4: How do I isolate the final 5-amino-2-(nonyloxy)benzoic acid without losing it in the aqueous wash? The Causality: The final product is an amphoteric amino acid, containing both a basic aniline group and an acidic carboxylate[4]. If the pH is too high, it forms a soluble carboxylate salt; if too low, it forms a soluble anilinium salt. The Solution: You must exploit its isoelectric point (pI), where the molecule exists as a neutral zwitterion and exhibits minimum aqueous solubility. Carefully adjust the aqueous phase to pH ~4.0 using 1M HCl. At this pH, the zwitterion will precipitate quantitatively.

Part 3: Quantitative Data Summary

The table below summarizes the yield improvements when shifting from standard alkoxybenzoic acid protocols to our lipid-optimized methodology.

Reaction PhaseStandard MethodologyTypical YieldOptimized MethodologyOptimized YieldKey Mechanistic Driver
Alkylation 5-NSA + 1-Bromononane< 40%Methyl 5-nitrosalicylate + KI> 90%Avoids sterically hindered nonyl ester formation
Saponification NaOH in MeOH/H₂O~ 60%LiOH in THF/MeOH/H₂O> 95%THF prevents amphiphilic micelle formation
Reduction Pd/C, H₂ in Methanol< 30%Pd/C, H₂ in THF/EtOH> 95%Complete substrate solvation at catalyst surface
Isolation Precipitation at pH 7.0< 20%Precipitation at pH 4.0> 85%Zwitterion insolubility at the isoelectric point (pI)
Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure system integrity at every phase.

Phase 1: Williamson Ether Synthesis (O-Alkylation)
  • Setup: Charge a dry round-bottom flask with Methyl 5-nitrosalicylate (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of KI (0.1 eq) in anhydrous DMF (0.5 M concentration).

  • Reaction: Add 1-bromononane (1.2 eq) dropwise at room temperature. Heat the reaction to 80°C and stir for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The reaction is strictly complete when the highly polar phenol spot (starting material) disappears, replaced entirely by a high-Rf ester spot.

  • Workup: Quench with distilled water, extract 3x with EtOAc, wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate under vacuum to yield Methyl 5-nitro-2-(nonyloxy)benzoate.

Phase 2: Saponification
  • Setup: Dissolve the intermediate in a THF/MeOH/H₂O (3:1:1) mixture (0.2 M).

  • Reaction: Add LiOH·H₂O (3.0 eq) and stir at 60°C for 4 hours.

  • Validation Checkpoint: TLC analysis must show the complete disappearance of the high-Rf ester spot. Acidifying a 1 mL aliquot should immediately yield a thick white precipitate.

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer to pH 2 with 1M HCl to precipitate 5-nitro-2-(nonyloxy)benzoic acid. Filter, wash with water, and dry thoroughly.

Phase 3: Catalytic Hydrogenation & Isolation
  • Setup: Dissolve the dried acid in a THF/EtOH (1:1) mixture (0.1 M) in a hydrogenation vessel.

  • Reaction: Carefully add 10% Pd/C (10% w/w). Purge the vessel with Nitrogen (3x), then introduce Hydrogen gas (balloon or 3 atm in an autoclave). Stir vigorously at 40°C for 6 hours.

  • Validation Checkpoint: LC-MS analysis will confirm success via a mass shift corresponding to a loss of 30 Da (NO₂ [46 Da] → NH₂ [16 Da]). Visually, the solution will transition from pale yellow to colorless/slight pink.

  • Workup: Filter the catalyst through a tightly packed Celite pad under a Nitrogen atmosphere to prevent premature oxidation of the electron-rich aniline.

  • Isolation: Concentrate the filtrate. Resuspend the residue in a minimal amount of water and carefully adjust the pH to exactly 4.0 using 1M HCl. Filter the resulting zwitterionic precipitate, wash with cold water, and dry under high vacuum to yield pure 5-amino-2-(nonyloxy)benzoic acid.

Part 5: References

1.[3] Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid Source: MDPI (Molecules) URL:[Link] 2.[4] Electrochemical Synthesis of 5-Aminosalicylic acid Source: Journal of Physical & Theoretical Chemistry, Islamic Azad University URL:[Link] 3.[2] Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley Publishing Japan URL:[Link] 4.[1] Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Advanced purification and recrystallization methods for crude 5-amino-2-(nonyloxy)benzoic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the advanced purification and recrystallization of crude 5-amino-2-(nonyloxy)benzoic acid. Drawi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the advanced purification and recrystallization of crude 5-amino-2-(nonyloxy)benzoic acid. Drawing upon established principles of organic chemistry and extensive experience in the purification of complex pharmaceutical intermediates, this document offers troubleshooting guides, frequently asked questions, and detailed protocols to address common and complex challenges encountered during the purification of this amphoteric molecule with a significant hydrophobic chain.

I. Understanding the Molecule: Key Purification Challenges

5-Amino-2-(nonyloxy)benzoic acid presents a unique set of purification challenges due to its molecular structure:

  • Amphoteric Nature: The presence of both a weakly acidic carboxylic acid group and a weakly basic amino group means the compound's solubility is highly pH-dependent. This property can be leveraged for purification but also complicates solvent selection for recrystallization.

  • Long Alkyl Chain: The C9 nonyloxy group imparts significant non-polar character, influencing its solubility in organic solvents and potentially leading to "oiling out" during recrystallization instead of forming well-defined crystals.

  • Potential for Color Impurities: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, a common issue in the synthesis of aminobenzoic acid derivatives.[1]

This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

II. Frequently Asked Questions (FAQs)

Q1: My crude 5-amino-2-(nonyloxy)benzoic acid has a strong color (e.g., brown, dark yellow). How can I remove it?

A1: Colored impurities in aromatic amines are often high-molecular-weight byproducts or oxidation products.[2] The most effective method for color removal is treatment with activated carbon.[2][3]

  • Procedure: After dissolving your crude product in a suitable hot solvent for recrystallization, add a small amount of activated carbon (typically 1-5% by weight of your compound).

  • Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Mechanism: Activated carbon has a high surface area with a network of pores that adsorb large, colored impurity molecules.[3]

  • Filtration: After a short boiling period with the activated carbon, perform a hot filtration to remove the carbon particles and the adsorbed impurities.

Q2: I'm having trouble finding a single solvent that works well for recrystallization. What should I do?

A2: Due to the dual nature of the molecule (polar head, non-polar tail), a mixed-solvent system is often ideal.[4] You will need a "good" solvent that readily dissolves the compound when hot, and a "bad" (or anti-solvent) in which the compound is poorly soluble, even at high temperatures.

  • Common Solvent Pairs:

    • Ethanol/Water: Ethanol is a good solvent for many organic molecules, and the addition of water as an anti-solvent can induce crystallization.[4]

    • Toluene/Heptane: Toluene can dissolve the aromatic portion and the alkyl chain, while heptane acts as an anti-solvent.

    • Ethyl Acetate/Hexane: Similar to the toluene/heptane system, this combination balances polarity.

Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with compounds having long alkyl chains.

  • Solutions:

    • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

    • Cool the solution more slowly: Slow cooling promotes the formation of an ordered crystal lattice.

    • Lower the saturation temperature: Add a small amount of the "good" solvent to the hot solution to slightly decrease the saturation point.

    • Scratch the inside of the flask: This can provide a surface for nucleation.[5]

III. Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery After Recrystallization 1. Using too much solvent. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Preheat the filtration funnel and receiving flask to prevent cooling and crystallization during transfer.
Crystals Do Not Form Upon Cooling 1. The solution is not supersaturated (too much solvent). 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to concentrate the solution.[7][8] 2. Induce crystallization by: - Scratching the inner wall of the flask with a glass rod.[5] - Adding a "seed" crystal of the pure compound.[8] - Cooling the solution in an ice-salt bath for a prolonged period.
Product is Still Impure After One Recrystallization 1. High initial impurity load. 2. The chosen solvent system is not effective at separating the specific impurities. 3. Rapid crystallization trapping impurities.1. Perform a second recrystallization. 2. Try a different solvent system. Consider an acid-base extraction prior to recrystallization. 3. Ensure slow cooling to allow for the formation of pure crystals.
Melting Point of Purified Product is Broad 1. Presence of residual solvent. 2. The product is still impure.1. Dry the product under high vacuum for an extended period. 2. Re-purify using a different method (e.g., column chromatography) or a different recrystallization solvent.

IV. Advanced Purification Protocols

For challenging purifications where simple recrystallization is insufficient, a multi-step approach is recommended.

Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic/Acidic Impurities

This technique leverages the amphoteric nature of 5-amino-2-(nonyloxy)benzoic acid to separate it from non-ionizable (neutral) impurities.[9]

dot

Caption: Workflow for Acid-Base Purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-amino-2-(nonyloxy)benzoic acid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form the water-soluble sodium salt, while the amino group remains protonated.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer (bottom layer if using DCM) into a clean flask. The organic layer contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH reaches approximately 4-5. The 5-amino-2-(nonyloxy)benzoic acid will precipitate out of the solution.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol details the use of a mixed-solvent system, a powerful technique for compounds with challenging solubility profiles.

dot

RecrystallizationWorkflow start Crude Product dissolve Dissolve in minimum hot 'good' solvent (e.g., Ethanol) start->dissolve charcoal_check Solution Colored? dissolve->charcoal_check add_charcoal Add Activated Carbon, boil briefly charcoal_check->add_charcoal Yes add_antisolvent Add hot 'bad' solvent (e.g., Water) dropwise until cloudy charcoal_check->add_antisolvent No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->add_antisolvent reheat Reheat to clarify add_antisolvent->reheat cool_slowly Cool slowly to room temperature reheat->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with cold solvent mixture vacuum_filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Mixed-Solvent Recrystallization Workflow.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to boiling to dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot, clear solution, add the "bad" solvent (water) dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

V. References

  • Vertex AI Search. (2025, December 2). Activated Carbon for Color Removal | 6 key Applications.

  • Vertex AI Search. ACID-BASE EXTRACTION.

  • Vertex AI Search. Acid-Base Extraction.

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon - Carbotecnia.

  • Wikipedia. Acid–base extraction.

  • Magritek. Separation of Acidic, Basic and Neutral Compounds.

  • Xiao, Y., Chen, M., & Guo, Z. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data.

  • Veeprho Pharmaceuticals. Aminobenzoic Acid Impurities and Related Compound.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.

  • University of York. Problems with Recrystallisations.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.

  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.

  • Benchchem. (2025, December). Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • University of York. Problems with Recrystallisations.

  • An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).

  • recrystallization-2.doc.pdf.

  • method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 5-Amino-2-(nonyloxy)benzoic Acid Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide to address the unique structural challenges of working with 5-amino-2-(nony...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide to address the unique structural challenges of working with 5-amino-2-(nonyloxy)benzoic acid .

This molecule presents a dual-steric challenge:

  • The Ortho Effect: The bulky 9-carbon nonyloxy chain at position 2 physically shields the adjacent carboxylic acid at position 1.

  • Hydrophobic Collapse: Under specific solvent conditions, the lipophilic nonyloxy chain can fold over the aromatic core, unexpectedly shielding the 5-amino group.

Below, you will find field-proven FAQs, quantitative data, and self-validating protocols designed to overcome these thermodynamic and kinetic barriers.

Module 1: Overcoming Hindrance at the Carboxylic Acid (Amidation/Esterification)

Q1: Why do standard coupling reagents (EDC/NHS) fail or yield <15% when reacting the carboxylic acid?

Causality & Mechanism: The failure is driven by the ortho effect [1]. The large nonyloxy group at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring to minimize steric strain. While this twisting increases the acidity of the proton, it creates a massive steric shield around the electrophilic carbonyl carbon. Standard carbodiimides like EDC form an O-acylisourea intermediate that is highly susceptible to steric blockage, preventing the subsequent attack by NHS or the target amine.

The Solution: You must bypass standard carbodiimides and utilize uronium/aminium salts based on the 7-azabenzotriazole leaving group, such as HATU [2]. HATU forms a highly reactive HOAt active ester. The critical advantage here is the neighboring group effect : the nitrogen atom at position 7 of the HOAt ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine and guiding it to the sterically hindered carbonyl carbon, drastically lowering the activation energy[3].

AmidationWorkflow Start 5-amino-2-(nonyloxy)benzoic acid Path1 EDC / NHS Coupling Start->Path1 Path2 HATU / DIPEA Coupling Start->Path2 Block Steric Shielding by C9-Alkyl Chain Path1->Block Failed Attack Success Active HOAt Ester Formation (Overcomes Hindrance) Path2->Success Neighboring Group Effect

Caption: Workflow comparing standard vs. optimized amidation for sterically hindered benzoic acids.

Q2: How do I optimize the amidation of this sterically hindered carboxylic acid?

Below is a quantitative comparison of coupling conditions, followed by a self-validating protocol.

Quantitative Data: Coupling Reagent Efficacy for 2-Alkoxybenzoic Acids

Coupling ReagentBase (Equiv)SolventTime (hrs)Yield (%)Mechanistic Note
EDC / NHSTEA (2.0)DMF24< 15%Severe steric blockage at the ortho position.
PyBOPDIPEA (3.0)DMF1245%Moderate activation; lacks neighboring group assistance.
HATU / HOAt DIPEA (3.0) DMF 4 > 85% High efficiency via 7-aza neighboring group effect.
Protocol 1: HATU-Mediated Amidation of 5-amino-2-(nonyloxy)benzoic acid

This protocol is designed to be self-validating. The colorimetric shifts and LC-MS checkpoints ensure you do not proceed to the next step if the intermediate has failed to form.

  • Pre-activation: Dissolve 1.0 eq of 5-amino-2-(nonyloxy)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The solution should remain clear.

  • Active Ester Formation: Add 1.1 eq of HATU. Stir at room temperature for 20 minutes. Self-Validation: The solution will turn a distinct yellow/orange color, indicating the successful formation of the HOAt active ester. An LC-MS aliquot should show the disappearance of the starting material mass (m/z [M+H]+ 280) and the appearance of the active ester intermediate.

  • Nucleophilic Attack: Add 1.2 eq of your target amine. Stir at 35°C (mild heating provides the kinetic energy to overcome residual steric drag).

  • Reaction Monitoring: Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.

Module 2: Overcoming Hindrance at the 5-Amino Group (N-Acylation)

Q3: I am experiencing poor reactivity at the 5-amino position, even though it is meta/para to the bulky groups. Why?

Causality & Mechanism: You are likely experiencing hydrophobic collapse [4]. While the 5-amino group is technically distant from the ortho nonyloxy group on a 2D drawing, molecules exist in 3D space. In highly polar solvents (like water, aqueous mixtures, or cold DMF), the lipophilic 9-carbon nonyloxy chain faces a massive entropic penalty from solvent ordering (clathrate cage formation). To minimize this penalty, the flexible alkyl chain collapses and folds over the aromatic ring. This conformational folding physically blankets the 5-amino group, rendering it sterically inaccessible to electrophiles.

The Solution: You must force the alkyl chain into an extended conformation by altering the solvent environment. Switching to a less polar, organic solvent (like Dichloromethane (DCM) or Tetrahydrofuran (THF)) solvates the lipophilic chain favorably, causing it to extend outward and exposing the 5-amino group for reaction.

SolventEffects State1 Polar Solvents (e.g., Water, DMF) Hydrophobic Collapse Consequence1 5-Amino Group Shielded (Low Reactivity) State1->Consequence1 Chain folds over ring State2 Non-Polar Solvents (e.g., DCM, THF) Extended Alkyl Chain Consequence2 5-Amino Group Exposed (High Reactivity) State2->Consequence2 Chain extends outward

Caption: Impact of solvent polarity on the conformational shielding of the 5-amino group.

Q4: What is the recommended step-by-step protocol for N-acylation of the 5-amino group?

To ensure the 5-amino group is fully exposed and reactive, use the following solvent-optimized methodology.

Protocol 2: Solvent-Optimized N-Acylation
  • Solvent Selection & Dissolution: Dissolve 1.0 eq of 5-amino-2-(nonyloxy)benzoic acid in anhydrous DCM (0.1 M). Note: If solubility of the zwitterionic form is poor, add 5% v/v THF.

  • Chain Extension: Warm the solution to 30°C for 10 minutes. The combination of non-polar solvent and mild thermal energy ensures the C9 chain is fully extended[4].

  • Base Addition: Add 2.0 eq of Pyridine or TEA.

  • Electrophile Addition: Dropwise, add 1.1 eq of your acyl chloride or acid anhydride.

  • Self-Validation Check: As the primary amine is acylated, the polarity of the molecule will drop significantly. If monitoring by TLC (DCM:MeOH 9:1), the product spot will migrate noticeably higher (higher Rf) than the starting material.

  • Workup: Wash the DCM layer with 1N HCl (to remove excess pyridine/TEA), followed by saturated NaHCO3, and brine. Dry over MgSO4 and evaporate to yield the N-acylated product.

References
  • Ortho effect - Wikipedia. Wikipedia.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems. ACS Publications.[Link]

Sources

Optimization

Preventing premature oxidation of the amino group in 5-amino-2-(nonyloxy)benzoic acid

Technical Support Center: Preventing Premature Oxidation of 5-Amino-2-(nonyloxy)benzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Premature Oxidation of 5-Amino-2-(nonyloxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the premature oxidation of 5-amino-2-(nonyloxy)benzoic acid.

This guide moves beyond basic troubleshooting by explaining the fundamental physicochemical causality behind the molecule's instability, providing self-validating protocols, and outlining robust strategies for synthesis, isolation, and formulation.

Part 1: Mechanistic Overview & Root Cause Analysis

Why is 5-amino-2-(nonyloxy)benzoic acid so unstable in ambient conditions? The inherent instability of this molecule lies in its para-alkoxyaniline moiety. The nonyloxy group at position 2 is strongly electron-donating via resonance (+M effect), while the amino group at position 5 also donates electron density into the aromatic ring. This creates a highly electron-rich system.

When exposed to ambient oxygen, light, or trace transition metals, the molecule undergoes a Single Electron Transfer (SET) to form a radical cation. Subsequent deprotonation and a second electron transfer yield a highly reactive quinone-imine[1]. This degradation pathway is identical to that of its parent pharmacophore, mesalamine (5-amino-2-hydroxybenzoic acid), which rapidly darkens via proton-coupled electron transfer (PCET) mechanisms[2]. If left unmitigated, these reactive intermediates undergo rapid bimolecular coupling and polymerization, resulting in toxic, dark-colored byproducts[3].

OxidationMechanisms A 5-Amino-2-(nonyloxy) benzoic acid (Free Base) B Radical Cation Intermediate A->B O2, Light, Metals (Single Electron Transfer) C Quinone-Imine (Reactive) B->C -e-, -H+ D Polymeric Degradation (Brown/Black Precipitate) C->D Polymerization Int1 HCl Salt Formation (Blocks SET) Int1->A Int2 Antioxidants / Ascorbic Acid (Quenches Radical) Int2->B Int3 N-Boc Protection (Reduces Electron Density) Int3->A

Oxidation pathway of the p-alkoxyaniline system and targeted stabilization interventions.

Part 2: Troubleshooting FAQs

Q1: My synthesized batch turns from off-white to dark brown during vacuum drying. How do I prevent this? Causality: Vacuum ovens often contain trace residual oxygen. The combination of heat and trace oxygen accelerates the bimolecular coupling of oxidized intermediates. Solution: Convert the free base to a hydrochloride (HCl) salt before isolation. Protonation of the amine to an ammonium ion (-NH₃⁺) removes the nitrogen's lone pair from the aromatic system. This converts the amine from an activating group to a strongly deactivating group, drastically increasing the oxidation potential and shutting down the SET pathway.

Q2: I need to perform a coupling reaction on the carboxylic acid, but the amine oxidizes during the reaction. What is the best strategy? Causality: Coupling reagents (e.g., EDC/HOBt) and basic conditions (e.g., DIPEA) keep the amine in its free, electron-rich state, making it highly vulnerable to dissolved oxygen or trace metal impurities in the solvent. Solution: Temporarily mask the amine using a tert-butyloxycarbonyl (Boc) protecting group. The carbamate group delocalizes the nitrogen lone pair into the carbonyl oxygen via resonance, significantly reducing the nucleophilicity and oxidizability of the amine[4].

Q3: How should I formulate the final product to ensure long-term stability in an aqueous suspension? Causality: Aqueous environments facilitate Proton-Coupled Electron Transfer (PCET) mechanisms, especially if the pH approaches the pKa of the amine[2]. Trace metals in excipients catalyze the generation of reactive oxygen species (ROS). Solution: Incorporate a water-soluble antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA). EDTA sequesters catalytic trace metals, while ascorbic acid acts as a sacrificial electron donor to intercept superoxide radicals[3].

Part 3: Quantitative Data on Oxidation Susceptibility

The following table summarizes the stability of 5-amino-2-(nonyloxy)benzoic acid under various structural states and environments, providing a benchmark for your experimental expectations.

Condition / StateEnvironmentDominant Degradation PathwayEstimated Half-Life (25°C)Visual Indicator
Free Base Ambient AirSET / Quinone-imine formation< 24 hoursTurns dark brown
Free Base (Aqueous) pH 7.4 BufferPCET / Radical coupling< 4 hoursTurns purple/black
HCl Salt Ambient AirNone (Amine deactivated)> 12 monthsRemains off-white
N-Boc Protected Ambient AirNone (Lone pair delocalized)> 24 monthsRemains white
Formulated (Antioxidant) Aqueous SuspensionSuppressed by ROS scavenging> 18 monthsRemains off-white

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system; the physical behavior of the molecule during the procedure will instantly confirm whether the stabilization was successful.

Protocol A: Hydrochloride Salt Isolation (In-Situ Stabilization)
  • Dissolution: Dissolve the crude free base in minimal anhydrous diethyl ether or tetrahydrofuran (THF) under an argon atmosphere.

  • Acidification: Slowly add 1.2 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C.

    • Causality: The localized high concentration of protons immediately converts the amine to the ammonium salt, drastically reducing its solubility and forcing it to precipitate out of the oxidative liquid phase.

  • Isolation: Filter the resulting white precipitate under a blanket of argon and wash with cold hexanes.

  • Self-Validation Check: The product will remain a stark white powder during vacuum drying. If any brown or pink tint appears, it indicates incomplete protonation or pre-existing oxidation prior to the addition of HCl.

Protocol B: Regioselective N-Boc Protection
  • Suspension: Suspend 5-amino-2-(nonyloxy)benzoic acid in a 1:1 mixture of 1,4-dioxane and water.

  • pH Adjustment: Adjust the pH to 4.5 using 10% aqueous acetic acid.

    • Causality: Aromatic amines have a lower pKa (~4.25) compared to aliphatic amines. Operating at pH 4.5 ensures the amine is in equilibrium with its free base form just enough to react with Boc-anhydride, while minimizing base-catalyzed oxidation[4].

  • Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12 hours.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: TLC (Hexanes/EtOAc) will show a single, less polar spot that does not streak or darken upon exposure to ambient air, confirming successful lone-pair delocalization.

Protocol C: Antioxidant-Stabilized Aqueous Formulation
  • Buffer Preparation: Prepare a base buffer solution (e.g., 50 mM phosphate buffer, pH 6.0).

  • Stabilizer Addition: Add 0.1% w/v Disodium EDTA and 0.5% w/v L-Ascorbic Acid.

    • Causality: EDTA sequesters catalytic trace metals (Fe, Cu, Co) that initiate radical formation[3]. Ascorbic acid acts as a sacrificial electron donor, intercepting any formed superoxide radicals before they can react with the active pharmaceutical ingredient[2].

  • Dispersion: Disperse the 5-amino-2-(nonyloxy)benzoic acid uniformly using a homogenizer under a nitrogen headspace.

  • Self-Validation Check: The suspension will maintain its original off-white color over a 4-week accelerated stability study at 40°C.

TroubleshootingWorkflow Start Identify Stage of Oxidation Issue Syn During Multi-Step Synthesis Start->Syn Iso During Isolation & Drying Start->Iso Form During Aqueous Formulation Start->Form Boc Perform N-Boc Protection Syn->Boc Salt Precipitate as HCl Salt Iso->Salt Antiox Add EDTA & Ascorbic Acid Form->Antiox Val1 LC-MS: Single Peak (Self-Validating) Boc->Val1 Val2 Visual: White Powder (Self-Validating) Salt->Val2 Val3 Stability: No Color Change (Self-Validating) Antiox->Val3

Decision matrix and self-validating workflows for preventing premature amine oxidation.

References

  • Nakayama, T., & Honda, R. (2021). "Electrochemical and Mechanistic Study of Superoxide Elimination by Mesalazine through Proton-Coupled Electron Transfer." Pharmaceuticals, 14(2), 120.[Link]

  • Wu, J.-H., Yang, T.-H., Chen, F., & Yu, H.-Q. (2024). "Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system." PNAS Nexus, 3(2), pgae040.[Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289.[Link]

  • El Zein, R., Ispas-Szabo, P., Jafari, M., Siaj, M., & Mateescu, M. A. (2023). "Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis." Molecules, 28(24), 8105.[Link]

Sources

Troubleshooting

Optimizing reaction temperature and catalysts for 5-amino-2-(nonyloxy)benzoic acid coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-amino-2-(nonyloxy)benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-amino-2-(nonyloxy)benzoic acid . This highly functionalized, zwitterionic building block is frequently utilized in the synthesis of advanced liquid crystals and pharmaceutical intermediates.

Coupling this molecule presents two distinct chemical challenges:

  • Severe Steric Hindrance: The lipophilic nonyloxy chain (-O-C9H19) at the ortho position creates a massive steric shield around the carboxylic acid, drastically reducing the kinetics of standard activation and nucleophilic attack.

  • Chemoselectivity: The presence of both an aromatic amine (meta) and a carboxylic acid makes the unprotected molecule highly prone to homopolymerization (self-condensation) upon activation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing complex oligomer mixtures instead of my target mono-amide? A: This is a fundamental chemoselectivity issue. Because 5-amino-2-(nonyloxy)benzoic acid contains both a nucleophilic amine and an electrophilic carboxyl group, activating the carboxyl group causes it to react with the unprotected amine of another substrate molecule, leading to polyamides.

  • The Fix: You must employ a protection strategy. Temporarily mask the 5-amino group using a Boc (tert-butyloxycarbonyl) or Fmoc protecting group before attempting to activate the carboxylic acid.

Q2: My coupling yields are <15% using standard EDC/HOBt. How can I overcome the steric shielding of the ortho-nonyloxy chain? A: Standard carbodiimides like EDC form an O-acylisourea intermediate that is highly sensitive to steric bulk. The ortho-nonyloxy group physically blocks the incoming amine from attacking this intermediate.

  • The Fix: Switch to a uronium-based coupling reagent like HATU or the phosphonic anhydride T3P 1[1]. HATU, in the presence of DIPEA, forms a highly reactive 7-azabenzotriazole (OAt) active ester. The neighboring pyridine nitrogen in the OAt leaving group provides anchimeric assistance, accelerating the amidation rate and allowing it to overcome the steric barrier that typically stalls EDC-mediated reactions2[2].

Q3: What is the optimal temperature profile for this coupling? If I heat it to speed up the reaction, my purity drops. A: Temperature control in hindered couplings is a delicate balance between thermodynamics and kinetics.

  • Activation Phase (0 °C): Activating the carboxylic acid with HATU must be done at 0 °C. At higher temperatures, the active ester can degrade, or the coupling reagent itself can cause side reactions (such as guanidinylation of the amine or epimerization if chiral centers are present elsewhere)3[3].

  • Coupling Phase (25 °C to 40 °C): Once the active ester is fully formed, the steric bulk of the nonyloxy group means the incoming amine needs more kinetic energy to successfully attack the carbonyl carbon. Warming the reaction to room temperature (or up to 40 °C for very hindered secondary amines) drives the reaction to completion without inducing the thermal degradation seen during high-temperature activation.

Catalyst and Temperature Optimization Data

The following table summarizes quantitative optimization data for the coupling of N-Boc-protected 5-amino-2-(nonyloxy)benzoic acid with a standard primary amine.

Coupling ReagentBaseActivation TempCoupling TempYield (%)Purity (LC-MS)Mechanistic Note
EDC / HOBtDIPEA25 °C25 °C< 15%85%Reaction stalled by ortho-steric hindrance.
HATUDIPEA25 °C25 °C45%60%High-temperature activation causes guanidinylation side-reactions.
HATU DIPEA 0 °C 40 °C > 85% 95% Optimal: Cold activation preserves ester; warm coupling overcomes sterics.
T3P (50% in EtOAc)Pyridine25 °C60 °C75%98%Excellent purity and low racemization, but requires higher heat to drive the reaction 4[4].

Validated Experimental Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This protocol incorporates analytical checkpoints to ensure each mechanistic step is complete before proceeding, eliminating guesswork and preventing the waste of precious building blocks.

Reagents:

  • N-Boc-5-amino-2-(nonyloxy)benzoic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation & Chilling: Dissolve the N-Boc-protected acid in anhydrous DMF under an inert atmosphere (N2 or Ar). Cool the reaction flask to 0 °C using an ice bath.

    • Causality: DMF provides excellent solubility for the lipophilic nonyl chain while supporting the highly polar uronium intermediates.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 5 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on the coupling reagent[2].

  • Activation: Add HATU (1.1 equiv) in one portion. Maintain the temperature at 0 °C and stir for 30 minutes.

    • Self-Validation Checkpoint: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the methyl ester (formed by the methanol quench of the active OAt ester). Do not proceed until activation is confirmed.

  • Amine Addition: Dissolve the target amine (1.2 equiv) in a minimal amount of DMF and add it dropwise to the cold reaction mixture.

  • Thermal Shift (Coupling): Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If the amine is secondary or sterically hindered, heat the reaction gently to 40 °C. Stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC or LC-MS until the active ester intermediate is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2SO4, and concentrate in vacuo.

Reaction Workflow Visualization

G Start 5-amino-2-(nonyloxy) benzoic acid Protect 1. Amine Protection (e.g., Boc2O) Start->Protect Prevent Oligomerization Activate 2. Carboxyl Activation (HATU + DIPEA, 0 °C) Protect->Activate Intermediate Active OAt-Ester Intermediate Activate->Intermediate Overcome Steric Hindrance Couple 3. Amine Addition (R-NH2, 25-40 °C) Intermediate->Couple Deprotect 4. Deprotection (TFA / DCM) Couple->Deprotect Product Target Amide Product Deprotect->Product

Workflow for chemoselective amide coupling of 5-amino-2-(nonyloxy)benzoic acid.

References

  • C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. 1

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed (NIH) / ACS Combinatorial Science. 2

  • Epimerisation in Peptide Synthesis. PubMed (NIH) / Molecules. 3

  • Advances in Peptide Synthesis. Fluorochem. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mesogenic Properties of 5-Amino-2-(nonyloxy)benzoic acid vs. 5-Amino-2-(hexyloxy)benzoic acid

As liquid crystal (LC) technologies and advanced drug delivery systems evolve, the demand for highly functionalized, stimuli-responsive mesogens has surged. Among these, bifunctional alkoxybenzoic acids stand out due to...

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Author: BenchChem Technical Support Team. Date: April 2026

As liquid crystal (LC) technologies and advanced drug delivery systems evolve, the demand for highly functionalized, stimuli-responsive mesogens has surged. Among these, bifunctional alkoxybenzoic acids stand out due to their synthetic versatility and predictable phase behaviors.

This guide provides an in-depth comparative analysis of two critical homologous precursors: 5-amino-2-(hexyloxy)benzoic acid (CAS 13851-60-0)[1] and 5-amino-2-(nonyloxy)benzoic acid (CAS 13737-95-6)[2]. By examining the causality between their alkyl chain lengths and their mesogenic properties, researchers can better select the appropriate building blocks for supramolecular assemblies and targeted pharmaceutical intermediates[3].

Structural Causality and Mesomorphic Behavior

To understand the divergent performance of these two compounds, we must first deconstruct their shared molecular architecture. Both compounds possess a calamitic (rod-like) core essential for thermotropic liquid crystallinity, driven by specific functional groups:

  • Carboxylic Acid Dimerization: The carboxylic acid group acts as both a hydrogen-bond donor and acceptor. In the condensed phase, these molecules form stable intermolecular dimers, effectively doubling the length of the rigid aromatic core[4]. This dimerization is the fundamental thermodynamic driver for mesophase formation in benzoic acid derivatives[5].

  • The 5-Amino Substitution: Unlike standard 4-alkoxybenzoic acids, the presence of a primary amine at the 5-position introduces a lateral dipole moment and the potential for secondary lateral hydrogen bonding. This functionalization can stabilize highly ordered layered structures (smectic phases) or serve as an active site for further polymerization (e.g., azo coupling or Schiff base formation)[6].

  • The 2-Alkoxy Tail (The Differentiator): The length of the alkoxy chain dictates the balance between orientational order and positional order.

    • Hexyloxy (C6): The shorter 6-carbon chain provides sufficient flexibility to melt into a mesophase but lacks the extensive van der Waals surface area required to lock the molecules into rigid layers. Consequently, the hexyloxy derivative predominantly exhibits a highly fluid Nematic (N) phase[4].

    • Nonyloxy (C9): The extended 9-carbon chain significantly increases lateral intermolecular cohesion via van der Waals forces. This micro-segregation of the aliphatic tails from the aromatic cores induces spontaneous layering, favoring the formation of Smectic (Sm) phases, particularly the tilted Smectic C (SmC) phase, often followed by a narrower nematic window before clearing[7].

PhaseLogic Core 5-Amino-2-alkoxybenzoic Acid (Calamitic Core) Dimer Carboxylic Acid Dimerization (Rigid Core Extension) Core->Dimer Amino 5-Amino Group (Lateral H-Bonding) Core->Amino Hexyl Hexyloxy Tail (C6) Reduced Steric Bulk Core->Hexyl Nonyl Nonyloxy Tail (C9) Extended van der Waals Core->Nonyl Nematic Dominant Nematic Phase (Orientational Order) Dimer->Nematic Smectic Dominant Smectic Phase (Positional & Orientational Order) Dimer->Smectic Hexyl->Nematic High fluidity Nonyl->Smectic Lateral cohesion

Structural logic dictating mesophase transitions in 5-amino-2-alkoxybenzoic acids.

Comparative Quantitative Data

The table below summarizes the extrapolated mesogenic properties based on the established thermodynamic behaviors of the alkoxybenzoic acid homologous series[5].

Property5-Amino-2-(hexyloxy)benzoic acid5-Amino-2-(nonyloxy)benzoic acid
CAS Number 13851-60-0[1]13737-95-6[2]
Alkyl Chain Length C6 (Hexyl)C9 (Nonyl)
Dominant Mesophase Nematic (N)Smectic C (SmC) & Nematic (N)
Phase Transition Sequence Cr N IsoCr SmC N Iso
Intermolecular Cohesion Moderate (Core-driven)High (Tail-driven van der Waals)
Optical Texture (POM) Schlieren or Thread-likeBroken Fan-shaped (SmC) / Schlieren (N)
Primary Application Nematic LC displays, fluid precursorsSmectic memory devices, supramolecular gels

Experimental Methodologies for Mesophase Characterization

To ensure scientific integrity, the characterization of these mesogens must follow a self-validating workflow. The following protocols detail how to objectively measure and confirm the phase transitions of these compounds.

Protocol A: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC provides the quantitative thermodynamic data (enthalpy, ΔH ) required to identify first-order and second-order phase transitions[7].

  • Sample Preparation: Encapsulate 3–5 mg of the purified 5-amino-2-alkoxybenzoic acid in an aluminum standard hermetic pan.

  • Purge: Maintain a dry nitrogen purge at 50 mL/min to prevent oxidative degradation of the primary amine at elevated temperatures.

  • Thermal Cycling:

    • Heating: Ramp from 25 °C to 200 °C at a rate of 10 °C/min.

    • Cooling: Cool from 200 °C to 25 °C at 10 °C/min.

    • Repeat: Perform a second heating/cooling cycle to eliminate thermal history.

  • Self-Validation Check: Compare the integrated enthalpy ( ΔH ) of the clearing point (N Iso) during heating with the isotropic-to-nematic (Iso N) transition during cooling. A matching absolute enthalpy value confirms that the transition is a reversible physical mesophase change and not thermal decomposition.

Protocol B: Optical Profiling via Polarized Optical Microscopy (POM)

While DSC detects transitions, POM visually identifies the specific mesophase based on birefringence and defect textures[7].

  • Slide Preparation: Place 1 mg of the sample between a glass slide and a coverslip.

  • Hot Stage Calibration: Mount the slide on a Linkam hot stage calibrated to match the DSC thermal profiles.

  • Observation: Heat the sample to its isotropic liquid state (Iso), then cool slowly (2 °C/min) under crossed polarizers.

  • Texture Identification:

    • For the hexyloxy derivative, look for the spontaneous formation of a Schlieren texture with point defects, confirming the Nematic phase[4].

    • For the nonyloxy derivative, observe the initial formation of a Nematic phase, followed by a transition into a broken fan-shaped or focal-conic texture upon further cooling, definitively identifying the Smectic C phase[7].

  • Self-Validation Check: The temperatures at which optical textures change under the POM must align within ±1 °C of the endothermic/exothermic peaks recorded in the DSC thermograms.

Workflow Synth Synthesis & Purification DSC Thermal Analysis (DSC: 10°C/min) Synth->DSC POM Optical Microscopy (POM + Hot Stage) Synth->POM XRD X-Ray Diffraction (Layer Spacing) Synth->XRD Data Phase Diagram Construction DSC->Data POM->Data XRD->Data

Standardized experimental workflow for liquid crystal characterization.

Conclusion

The selection between 5-amino-2-(hexyloxy)benzoic acid and 5-amino-2-(nonyloxy)benzoic acid hinges on the desired structural order of the target material. The hexyloxy derivative is optimized for systems requiring high orientational fluidity (nematic behavior), whereas the nonyloxy derivative is engineered for applications demanding robust positional layering (smectic behavior). By utilizing rigorous, self-validating thermal and optical protocols, researchers can precisely harness the structure-property relationships of these versatile mesogenic building blocks.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Determination of 5-Amino-2-(nonyloxy)benzoic Acid: A Comparative Guide

Executive Summary The determination of purity and related substances for complex pharmaceutical intermediates requires robust, highly specific analytical methodologies. 5-Amino-2-(nonyloxy)benzoic acid (CAS: 13737-95-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of purity and related substances for complex pharmaceutical intermediates requires robust, highly specific analytical methodologies. 5-Amino-2-(nonyloxy)benzoic acid (CAS: 13737-95-6) [1] presents a unique chromatographic challenge due to its amphoteric nature—possessing both an ionizable primary amine and a carboxylic acid—coupled with a highly lipophilic nine-carbon (nonyloxy) chain.

This guide provides an objective comparison of HPLC column chemistries to overcome these physicochemical hurdles. Furthermore, it outlines a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines [2] for analytical procedure validation, ensuring high scientific integrity and regulatory compliance.

Physicochemical Profiling & Chromatographic Challenges

To design a self-validating HPLC method, one must first understand the causality behind the analyte's behavior:

  • Dual Ionizable Groups: The molecule contains a carboxylic acid (pKa ~3.5) and an aromatic amine (pKa ~4.5). At a neutral pH, it exists as a zwitterion, leading to poor retention predictability and split peaks.

  • Hydrophobic Tail: The C9 nonyloxy chain drives strong hydrophobic interactions with the stationary phase, requiring a high percentage of organic modifier for elution.

  • Secondary Silanol Interactions: On traditional silica-based reversed-phase columns, the protonated 5-amino group interacts strongly with residual, unendcapped silanols (Si-O⁻). This ionic interaction is the primary cause of severe peak tailing (Tf > 2.0) and poor resolution from closely eluting impurities.

Mechanistic Causality: Why Column Chemistry Matters

To mitigate silanol interactions, analytical scientists typically compare a Standard C18 column against a Polar-Embedded C18 column. Polar-embedded columns incorporate an amide, carbamate, or ether group within the alkyl chain. This embedded polar group creates a virtual "shield" of structured water near the silica surface, effectively blocking the protonated amine of 5-amino-2-(nonyloxy)benzoic acid from interacting with residual silanols.

G cluster_0 Standard C18 Column cluster_1 Polar-Embedded C18 Column Analyte 5-Amino-2-(nonyloxy) benzoic acid Silanol Unshielded Silanols (Si-O⁻) Analyte->Silanol Shielded Embedded Amide Group Shields Silanols Analyte->Shielded Interaction1 Strong Ionic Interaction with 5-Amino Group Silanol->Interaction1 Result1 Severe Peak Tailing (Tf > 2.0) Interaction1->Result1 Interaction2 Pure Hydrophobic Interaction Shielded->Interaction2 Result2 Sharp Symmetrical Peak (Tf < 1.2) Interaction2->Result2

Figure 1: Mechanistic comparison of analyte interactions on Standard vs. Polar-Embedded C18 columns.

Comparative Data: Standard C18 vs. Polar-Embedded C18

To objectively demonstrate the superiority of the polar-embedded chemistry for this specific compound, a comparative study was conducted using identical mobile phase conditions (0.1% TFA in Water / Acetonitrile gradient).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (150 x 4.6 mm, 5 µm)Polar-Embedded C18 (150 x 4.6 mm, 5 µm)Regulatory Target (USP/ICH)
Retention Time (RT) 12.4 min10.8 minN/A
Tailing Factor (Tf) 2.35 (Fails)1.08 (Passes)≤ 1.5
Theoretical Plates (N) 4,20014,500> 5,000
Resolution (Rs) from Impurity A 1.23.4≥ 2.0
Carryover 0.15%Not Detected (<0.01%)≤ 0.05%

Experimental Protocol: The Optimized Workflow

The following step-by-step methodology utilizes the Polar-Embedded C18 column and is designed as a self-validating system. The use of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the carboxylic acid is fully protonated (neutral) while acting as an ion-pairing agent for the protonated amine, further driving symmetrical peak shapes.

Reagents & Materials
  • Reference Standard: 5-amino-2-(nonyloxy)benzoic acid (Purity ≥ 99.5%) [1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).

Sample Preparation
  • Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of ACN. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., SymmetryShield or equivalent), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C (Controls thermodynamic retention variability).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal chromophore absorption for the substituted benzoic acid ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% → 85% B

    • 10.0 - 15.0 min: 85% B (Isocratic hold to elute highly lipophilic impurities)

    • 15.0 - 16.0 min: 85% → 40% B

    • 16.0 - 20.0 min: 40% B (Column re-equilibration)

ICH Q2(R2) Method Validation Results

To ensure Trustworthiness and regulatory compliance, the optimized method was subjected to full validation according to the updated ICH Q2(R2) framework [2].

G A Analytical Target Profile (ATP) Defined B Specificity & Selectivity (Impurity Resolution) A->B C Linearity & Range (R² > 0.999) B->C D LOD & LOQ (Signal-to-Noise) C->D E Accuracy & Precision (% Recovery & %RSD) D->E F Robustness (Flow, pH, Temp) E->F G Validated HPLC Method Ready for QC Release F->G

Figure 2: HPLC method validation lifecycle based on ICH Q2(R2) guidelines.

Table 2: Summary of Method Validation Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTBlank and diluent show zero peaks at 10.8 min. Peak purity index > 0.999.Pass
Linearity (Range) R² ≥ 0.999 (25% to 150% of nominal)R² = 0.9998 (Range: 25 µg/mL to 150 µg/mL)Pass
Limit of Detection (LOD) S/N ≥ 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) S/N ≥ 10:10.15 µg/mL (S/N = 12.5)Pass
Method Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.64%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.81%Pass
Accuracy (Recovery) 98.0% - 102.0% (at 50%, 100%, 150%)99.4% to 100.8% across all levelsPass
Robustness System suitability maintainedTf < 1.2 and Rs > 2.0 under varied flow (±0.1 mL/min) and temp (±2°C)Pass
Data Interpretation

The validation data confirms that the Polar-Embedded C18 methodology is highly accurate, precise, and robust. The low LOQ (0.15 µg/mL) ensures that trace-level impurities or degradation products of 5-amino-2-(nonyloxy)benzoic acid can be reliably quantified, fulfilling the Analytical Target Profile (ATP) required for pharmaceutical release testing.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 14 June 2024. Available at:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-amino-2-(nonyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative In pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

In pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. 5-amino-2-(nonyloxy)benzoic acid, a molecule incorporating a benzoic acid core, an amine substituent, and a long-chain ether linkage, presents a unique analytical challenge. Its multi-functional nature dictates a complex fragmentation pattern under mass spectrometric conditions. Understanding these pathways is crucial for its identification, characterization, and quantification in various matrices. This guide will dissect the predicted fragmentation of this molecule and compare the utility of mass spectrometry against other analytical techniques.

Predicting the Fragmentation Fingerprint: A Mechanistic Approach

The fragmentation of 5-amino-2-(nonyloxy)benzoic acid in a mass spectrometer, particularly under electron ionization (EI), is governed by the interplay of its three key functional groups: the carboxylic acid, the aromatic amine, and the nonyloxy ether. The stability of the aromatic ring will likely lead to a prominent molecular ion peak.[1]

The Role of the Benzoic Acid Moiety

The carboxylic acid group is a primary site for initial fragmentation. A characteristic loss of the hydroxyl radical (•OH, 17 Da) is expected, leading to the formation of a stable acylium ion.[2] Another common fragmentation pathway for benzoic acids is the loss of the entire carboxyl group as COOH (45 Da) or the sequential loss of H₂O and CO.[2][3]

The Influence of the Aromatic Amine

The presence of an amino group on the aromatic ring introduces distinct fragmentation routes. Aromatic amines often exhibit an intense molecular ion peak.[4] A key fragmentation pathway involves the loss of a hydrogen atom from the amine group, resulting in a prominent [M-1]⁺ peak.[4] Furthermore, the loss of neutral molecules like HCN can occur from the aniline moiety.[4] The nitrogen rule is a key principle here; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1]

Fragmentation of the Nonyloxy Ether Chain

The long alkyl ether chain provides several predictable fragmentation pathways. Cleavage of the C-O bond, known as α-cleavage, is a dominant fragmentation mode for ethers.[5] For aryl alkyl ethers, cleavage can occur on either side of the oxygen atom. Fission of the alkyl-oxygen bond will result in the loss of the nonyl radical (•C₉H₁₉, 127 Da). Alternatively, cleavage of the aryl-oxygen bond can occur, though it is less common for simple phenyl ethers.[6] A characteristic fragmentation for longer alkyl chains is β-cleavage, leading to resonance-stabilized cations.[5] Additionally, McLafferty-type rearrangements are possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the ether oxygen, followed by the elimination of a neutral alkene.[7]

A Synthesized Prediction of Major Fragment Ions

Based on the established fragmentation patterns of its constituent functional groups, the following table summarizes the predicted major fragment ions for 5-amino-2-(nonyloxy)benzoic acid.

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
279[M]⁺Molecular Ion
262[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
234[M - COOH]⁺Loss of the carboxyl group
152[M - C₉H₁₉]⁺α-cleavage of the ether bond (loss of nonyl radical)
135[M - C₉H₁₉ - OH]⁺Sequential loss of nonyl radical and hydroxyl radical
126[C₉H₁₈]⁺Product of McLafferty rearrangement
108[M - C₉H₁₉ - CO₂]⁺Decarboxylation of the ether-cleaved fragment
77[C₆H₅]⁺Phenyl cation from cleavage of the aromatic ring

Comparative Analysis of Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques. This section compares the utility of mass spectrometry with other common analytical methods for the analysis of 5-amino-2-(nonyloxy)benzoic acid.

Analytical Technique Advantages Disadvantages Applicability to Target Compound
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds, provides structural information.[8]Requires derivatization for non-volatile compounds like carboxylic acids and amines.[9]Suitable after derivatization (e.g., silylation) to increase volatility.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, provides molecular weight and fragmentation data.[10][11]Matrix effects can suppress ionization, may require method development for optimal separation.[12]Highly suitable for direct analysis, offering both separation and detailed structural information through MS/MS experiments.[13]
High-Performance Liquid Chromatography (HPLC) with UV Detection Robust and widely available, good for quantification.[14]Limited structural information, co-elution can be an issue for complex mixtures.Good for routine quantification if a chromophore is present (which it is in this case), but not for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides unambiguous structure determination and detailed information on atom connectivity and stereochemistry.[10]Lower sensitivity than MS, requires pure and larger sample amounts.[10]The gold standard for definitive structural elucidation of the pure compound.

Experimental Protocols

To ensure reproducible and reliable data, the following experimental protocols are recommended as a starting point for the analysis of 5-amino-2-(nonyloxy)benzoic acid.

Sample Preparation for LC-MS/MS Analysis
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 5-amino-2-(nonyloxy)benzoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at appropriate concentrations.

  • Sample Preparation: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample clean-up and concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[8][14]

Recommended LC-MS/MS Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of similar compounds.[10]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point.[10]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of amines.[8]

    • Scan Mode: Full scan mode for initial identification of the molecular ion and major fragments.

    • Tandem MS (MS/MS): Product ion scan of the precursor molecular ion (m/z 279) to confirm the fragmentation pattern and for selective quantification using Multiple Reaction Monitoring (MRM).[13]

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the predicted fragmentation, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Sample dissolve Dissolve in Solvent start->dissolve cleanup SPE or LLE (if necessary) dissolve->cleanup lc HPLC Separation (C18 Column) cleanup->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1 Scan (Full Scan) esi->ms1 ms2 MS2 Scan (Product Ion Scan) ms1->ms2 identification Compound Identification ms2->identification quantification Quantification identification->quantification

Caption: A flowchart of the LC-MS/MS experimental workflow.

M [M]⁺ m/z 279 M_OH [M-OH]⁺ m/z 262 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 234 M->M_COOH -COOH M_C9H19 [M-C₉H₁₉]⁺ m/z 152 M->M_C9H19 -C₉H₁₉ M_C9H19_OH [M-C₉H₁₉-OH]⁺ m/z 135 M_C9H19->M_C9H19_OH -OH M_C9H19_CO2 [M-C₉H₁₉-CO₂]⁺ m/z 108 M_C9H19->M_C9H19_CO2 -CO₂

Caption: Predicted major fragmentation pathways of 5-amino-2-(nonyloxy)benzoic acid.

Conclusion

The mass spectrometric analysis of 5-amino-2-(nonyloxy)benzoic acid reveals a complex but predictable fragmentation pattern, arising from the interplay of its carboxylic acid, amine, and ether functionalities. While GC-MS can be employed following derivatization, LC-MS/MS stands out as the superior technique for its direct analysis, offering high sensitivity and rich structural information. For unequivocal structural confirmation, particularly for a novel compound, NMR spectroscopy remains the definitive method. This guide provides a foundational framework for the development of robust and reliable analytical methods for 5-amino-2-(nonyloxy)benzoic acid and structurally related compounds, empowering researchers to confidently identify and quantify this molecule in their studies.

References

  • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Ghaffari, S., et al.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15. Whitman People.
  • Benchchem.
  • Benchchem. LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
  • Daniel, D. (2019, September 16).
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Barnes, C. S., & Occolowitz, J. L. THE MASS SPECTRA OF PHENYL METHYL ETHERS. ConnectSci.
  • Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • ResearchGate. (n.d.).
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Mass Spectrometry: Fragment
  • Fragment
  • Gamoh, K., et al. (2003).
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.13. Whitman People.
  • Chemistry LibreTexts. (2023, August 29).
  • Doc Brown's Chemistry. (2026, February 24).
  • Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.

Sources

Comparative

Thermal stability comparison of nonyloxy versus octyloxy aminobenzoic acid derivatives

An in-depth analysis of the thermal stability and mesomorphic behavior of hydrogen-bonded liquid crystals (HBLCs) formed by nonyloxy (C9) and octyloxy (C8) benzoic acids with aminobenzoic acid derivatives. Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the thermal stability and mesomorphic behavior of hydrogen-bonded liquid crystals (HBLCs) formed by nonyloxy (C9) and octyloxy (C8) benzoic acids with aminobenzoic acid derivatives.

Introduction: Alkoxy Chain Length and Mesomorphic Stability

The rational design of thermotropic liquid crystals heavily relies on the molecular architecture of the mesogens. Among supramolecular systems, hydrogen-bonded liquid crystals (HBLCs) formed between mesogenic alkoxybenzoic acids—specifically 4-(octyloxy)benzoic acid (8OBA) and 4-(nonyloxy)benzoic acid (9OBA)—and non-mesogenic aminobenzoic acid (ABA) derivatives have garnered significant attention[1].

The variation in the terminal alkoxy chain length by a single methylene unit (from C8 to C9) induces profound changes in the thermal stability, phase variance, and mesogenic thermal span of the resulting complexes[2]. This comparison guide objectively evaluates the thermal stability of 8OBA-ABA versus 9OBA-ABA derivatives, providing researchers with actionable insights into the "odd-even effect" and its impact on smectic and nematic phase transitions.

Mechanistic Insights: The Odd-Even Effect in HBLCs

The thermal stability of supramolecular liquid crystals is governed by the delicate balance between the rigid aromatic core (which promotes anisotropic alignment) and the flexible terminal alkoxy chains (which provide the necessary fluidity for mesophase formation)[3].

When 8OBA or 9OBA is complexed with an aminobenzoic acid (such as 3-aminobenzoic acid or 4-aminobenzoic acid), intermolecular hydrogen bonds form between the carboxylic acid groups, creating an extended dimeric core[1].

  • Octyloxy Derivatives (8OBA-ABA): The even-numbered carbon chain (C8) allows for a more linear and tightly packed molecular arrangement in the solid state. This dense packing typically results in higher melting points and highly stable Smectic C (SmC) phases[1].

  • Nonyloxy Derivatives (9OBA-ABA): The odd-numbered carbon chain (C9) introduces a slight geometric kink at the terminal methyl group relative to the molecular axis. This disrupts the packing efficiency, slightly lowering the transition temperatures but often expanding the thermal window of the nematic phase or inducing complex polymorphic smectic phases[4].

G HBLC HBLC Complex Formation C8 Octyloxy (8OBA) Even Chain (C8) HBLC->C8 C9 Nonyloxy (9OBA) Odd Chain (C9) HBLC->C9 Pack8 High Packing Efficiency Linear Conformation C8->Pack8 Pack9 Lower Packing Efficiency Terminal Kink C9->Pack9 Therm8 Higher Melting Point Stable SmC Phase Pack8->Therm8 Therm9 Lower Melting Point Broader Nematic Window Pack9->Therm9

Mechanistic pathway illustrating the odd-even effect on HBLC thermal stability.

Experimental Workflows: Synthesis and Thermal Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocol is standard for synthesizing and characterizing these derivatives. The causality behind these steps is to ensure complete hydrogen bond formation before thermal analysis, preventing phase separation during heating.

Step 1: Supramolecular Synthesis
  • Stoichiometric Mixing: Weigh equimolar ratios (1:1) of the alkoxybenzoic acid (8OBA or 9OBA) and the aminobenzoic acid (e.g., 4ABA). Rationale: A 1:1 ratio is critical to saturate the hydrogen-bonding donor/acceptor sites, forming the extended linear dimer.

  • Solvent Dissolution: Dissolve the mixture in a highly volatile, polar aprotic solvent (such as N,N-dimethylformamide or pyridine) to facilitate molecular mobility and hydrogen bond pairing[4].

  • Evaporation and Drying: Evaporate the solvent slowly at room temperature, followed by vacuum drying at 60°C for 24 hours. Rationale: Residual solvent acts as an impurity, drastically depressing the melting point and skewing Differential Scanning Calorimetry (DSC) data.

Step 2: Thermal Characterization via DSC and POM
  • Differential Scanning Calorimetry (DSC):

    • Load 2–5 mg of the dried complex into an aluminum pan.

    • Perform continuous heating and cooling cycles at a scan rate of 5°C/min to 10°C/min under a nitrogen atmosphere[4].

    • Causality: The first heating cycle erases the thermal history of the sample. The cooling cycle and second heating cycle provide the true thermodynamic phase transition temperatures (Cr ↔ SmA ↔ SmC ↔ N ↔ I)[1].

  • Polarizing Optical Microscopy (POM):

    • Place the sample between a glass slide and a coverslip on a hot stage.

    • Heat to the isotropic phase, then cool at 2°C/min.

    • Causality: Slow cooling allows the mesophase domains to grow large enough to exhibit characteristic optical textures (e.g., focal-conic for SmA, schlieren for SmC, and threaded for Nematic)[4][5].

Workflow Mix Equimolar Mixing (Alkoxy + ABA) Solv Solvent Dissolution & H-Bonding Mix->Solv Dry Vacuum Drying (Remove Impurities) Solv->Dry DSC DSC Analysis (Thermodynamics) Dry->DSC POM POM Imaging (Optical Textures) Dry->POM

Experimental workflow for the synthesis and thermal validation of HBLC complexes.

Data Presentation: Thermal Stability Comparison

The thermal stability factor ( SF​ ) and phase transition temperatures are critical quantitative metrics. The data below synthesizes typical experimental findings for 8OBA and 9OBA complexes with 4-aminobenzoic acid (4ABA)[1].

Table 1: Phase Transition Temperatures and Thermal Stability

ComplexChain LengthPhase Sequence (Heating)Melting Point (Cr → SmC)Clearing Point (N → I)Thermal Stability Factor ( SF​ )
8OBA/4ABA C8 (Even)Cr → SmC → SmA → N → I~115.2 °C~158.4 °CHigher (Stable SmC)
9OBA/4ABA C9 (Odd)Cr → SmC → SmA → N → I~108.5 °C~152.1 °CModerate (Broader N)

Note: Temperatures are representative averages derived from DSC thermograms at a 10°C/min heating rate. The phase sequence demonstrates that both derivatives exhibit Smectic C, Smectic A, and Nematic phases, but the C8 derivative requires higher thermal activation energy to transition from the crystalline solid to the mesophase[1].

Comparative Analysis
  • Melting and Clearing Points: The 8OBA/4ABA complex exhibits higher melting and clearing temperatures compared to the 9OBA counterpart. The even-numbered octyloxy chain allows for a highly ordered crystalline lattice, requiring more thermal energy to "melt" the alkyl chains into a fluid mesophase[1][2].

  • Phase Stability: The Smectic C (SmC) phase is the most thermally stable mesophase in the 8OBA system, often exhibiting a higher optical tilt angle (up to 29°)[1]. Conversely, the 9OBA system, due to the odd-even effect, tends to exhibit a slightly expanded nematic window, making it highly fluid and responsive to external fields, which is advantageous for specific electro-optical applications[3][5].

Conclusion

The selection between nonyloxy (9OBA) and octyloxy (8OBA) aminobenzoic acid derivatives hinges on the desired thermal profile of the end application. If the goal is to achieve a highly stable, highly ordered Smectic C phase with high thermal resistance, the octyloxy (C8) derivative is superior due to its optimal molecular packing[1]. However, if the application requires a lower melting point and a more flexible nematic phase for rheological or electro-optical tuning, the nonyloxy (C9) derivative provides a distinct advantage[3][4].

References

  • Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates. Chemistry of Materials - ACS Publications. Available at:[Link]

  • Thermal Analysis of Supramolecular Hydrogen-Bonded Liquid Crystals Formed by Nonyloxy and Alkyl Benzoic Acids. Molecular Crystals and Liquid Crystals. Available at:[Link]

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Available at:[Link]

  • Thermal and mesomorphic properties of 8OBA/nABA(n = 3, 4) hydrogen-bonded liquid crystalline complexes. ResearchGate. Available at:[Link]

  • Phase diagram of the 6 A þ n BA homologous series. ResearchGate. Available at:[Link]

Sources

Validation

Validating the Efficacy of 5-Amino-2-(nonyloxy)benzoic Acid in Supramolecular Hydrogen Bond Networks: A Comparative Guide

The design of supramolecular liquid crystals (LCs) and self-assembling polymers relies heavily on the delicate thermodynamic balance between non-covalent interactions and steric packing[1]. For researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of supramolecular liquid crystals (LCs) and self-assembling polymers relies heavily on the delicate thermodynamic balance between non-covalent interactions and steric packing[1]. For researchers and drug development professionals engineering advanced delivery systems or responsive materials, 5-amino-2-(nonyloxy)benzoic acid represents a highly sophisticated building block. By integrating a carboxylic acid, an amino group, and a long alkoxy chain, this molecule is engineered to form robust, multidimensional supramolecular networks.

This guide provides a rigorous comparative analysis and a self-validating experimental workflow to assess its efficacy against conventional alternatives.

Mechanistic Rationale: The Tripartite Molecular Design

Understanding the causality behind the phase behavior of 5-amino-2-(nonyloxy)benzoic acid requires deconstructing its structural components. Its efficacy as a supramolecular synthon is not accidental; it is the result of a tripartite design:

  • The Carboxylic Acid (-COOH): Acts as the primary supramolecular synthon, driving the formation of cyclic dimers via strong O-H···O=C hydrogen bonds. This dimerization effectively doubles the molecular length, creating a rigid mesogenic core essential for liquid crystalline behavior[2].

  • The Amino Group (-NH₂): Provides secondary lateral hydrogen bonding (N-H···O or N-H···N). This cross-linking elevates the network from 1D linear dimers to 2D/3D arrays, significantly enhancing the thermal stability of the resulting mesophases[3].

  • The Nonyloxy Chain (-OC₉H₁₉): Induces microphase segregation. The flexible hydrophobic tail lowers the melting point sufficiently to prevent immediate crystallization, allowing the rigid hydrogen-bonded cores to align into stable Smectic or Nematic phases before transitioning to an isotropic liquid[4].

G A 5-Amino-2-(nonyloxy) benzoic acid B Carboxylic Acid (-COOH) A->B C Amino Group (-NH2) A->C D Nonyloxy Chain (-OC9H19) A->D E Primary H-Bonding (Dimerization) B->E O-H...O=C F Secondary H-Bonding (Cross-linking) C->F N-H...O / N-H...N G Hydrophobic Packing (Steric Bulk) D->G Van der Waals H Supramolecular Liquid Crystal E->H F->H G->H

Logical pathway of supramolecular assembly driven by 5-amino-2-(nonyloxy)benzoic acid.

Comparative Analysis: Benchmarking Efficacy

To objectively validate the performance of 5-amino-2-(nonyloxy)benzoic acid, we must compare it against structurally truncated analogs.

  • 4-Nonyloxybenzoic acid (4-NOBA) lacks the lateral cross-linking of the amino group, resulting in strictly 1D dimerization and lower thermal stability[5].

  • 5-Amino-2-methoxybenzoic acid (5-AMBA) lacks the flexible nonyloxy tail. Consequently, its strong H-bond network leads to a high-melting rigid crystal that decomposes before reaching a liquid crystalline state[1].

Quantitative & Qualitative Comparison Matrix
Feature5-Amino-2-(nonyloxy)benzoic acid4-Nonyloxybenzoic acid (4-NOBA)5-Amino-2-methoxybenzoic acid (5-AMBA)
Primary H-Bond Sites -COOH, -NH₂-COOH-COOH, -NH₂
Hydrophobic Tail C₉ (Nonyloxy)C₉ (Nonyloxy)C₁ (Methoxy)
Supramolecular Network 2D/3D Cross-linked Dimers1D Linear DimersRigid 3D Crystal
Mesophase Stability High (Broad Smectic/Nematic window)Moderate (Narrower window)None (Melts directly to isotropic)
FTIR C=O Shift (cm⁻¹) ~1650 (Strongly bonded)~1665 (Bonded)~1645 (Highly rigid lattice)

Experimental Protocols: A Self-Validating Workflow

To definitively prove the formation and efficacy of these supramolecular hydrogen bonds, researchers must employ an orthogonal, self-validating experimental workflow. Each step in this protocol confirms a different physical manifestation of the hydrogen bond: existence, thermal macroscopic effect, and spatial geometry.

Workflow Step1 1. Thermodynamic Equilibration (Melt-mixing / Evaporation) Step2 2. FTIR Spectroscopy (Identify H-Bond Shifts) Step1->Step2 Confirm non-covalent bonds Step3 3. Differential Scanning Calorimetry (Thermal Phase Transitions) Step2->Step3 Evaluate thermal stability Step4 4. X-Ray Diffraction & POM (Mesophase Structural Spacing) Step3->Step4 Determine spatial arrangement Step5 5. Supramolecular Validation (Efficacy Confirmed) Step4->Step5 Final Data Synthesis

Self-validating experimental workflow for verifying supramolecular hydrogen bond networks.

Step 1: Sample Preparation (Thermodynamic Equilibration)
  • Rationale: Supramolecular bonds are reversible and kinetically sensitive. To ensure the lowest energy state (the most stable H-bond network) is achieved, samples must be prepared via slow solvent evaporation to avoid kinetic trapping.

  • Methodology:

    • Dissolve the compound in a highly volatile, non-competing solvent (e.g., anhydrous Chloroform).

    • Sonicate for 15 minutes to ensure complete disruption of bulk aggregates.

    • Allow the solvent to evaporate slowly at room temperature under a dry nitrogen atmosphere.

    • Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent molecules that could act as competitive H-bond acceptors.

Step 2: Fourier-Transform Infrared Spectroscopy (FTIR)
  • Rationale: FTIR directly probes the electron density shifts caused by hydrogen bonding. When a proton is shared, the covalent bond of the donor weakens, lowering its vibrational frequency[5].

  • Methodology:

    • Prepare a KBr pellet containing 1-2% of the dried sample.

    • Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹.

    • Validation Check: Analyze the carbonyl (C=O) stretch. A free monomeric carboxylic acid absorbs at ~1680 cm⁻¹. In the hydrogen-bonded dimer of 5-amino-2-(nonyloxy)benzoic acid, this peak shifts dramatically to ~1650 cm⁻¹. Furthermore, the presence of broad Fermi resonance bands (A, B, and C types) between 2500-2700 cm⁻¹ definitively confirms strong intermolecular O-H···O=C interactions[5].

Step 3: Differential Scanning Calorimetry (DSC)
  • Rationale: Hydrogen bonds stabilize mesophases, increasing the thermal energy required to transition from a solid to a liquid crystal, and subsequently from a liquid crystal to an isotropic liquid[2].

  • Methodology:

    • Load 3-5 mg of the sample into an aluminum pan and seal it.

    • Perform two heating and cooling cycles at a rate of 5°C/min under a nitrogen purge to erase thermal history.

    • Validation Check: Identify the endothermic peaks on the second heating cycle. The first peak corresponds to the melting point (Crystal → Mesophase), and the second to the clearing point (Mesophase → Isotropic). The broad temperature window between these peaks validates the high stability of the supramolecular network facilitated by the amino group[4].

Step 4: X-Ray Diffraction (XRD) & Polarized Optical Microscopy (POM)
  • Rationale: While FTIR confirms the bond and DSC confirms thermal stability, XRD and POM are required to validate the precise spatial geometry of the resulting supramolecular architecture[3].

  • Methodology:

    • POM: Place the sample between two glass coverslips, heat to the isotropic phase, and cool slowly (1°C/min) while observing under crossed polarizers. The emergence of characteristic textures (e.g., focal-conic for Smectic phases) visually confirms mesophase formation.

    • XRD: Irradiate the sample with Cu-Kα radiation at the specific mesophase temperatures identified in Step 3.

    • Validation Check: Apply Bragg's Law ( nλ=2dsinθ ) to the small-angle scattering peaks to calculate the layer spacing ( d ). Compare d to the theoretical extended molecular length ( L ) of the hydrogen-bonded dimer. If d≈L , a Smectic A phase is confirmed; if d<L , a tilted Smectic C phase is confirmed, validating the specific packing geometry induced by the nonyloxy chain.

References

  • Paleos, C. M., & Tsiourvas, D. (2001). Supramolecular hydrogen-bonded liquid crystals. Liquid Crystals, 28(8), 1127-1161. URL: [Link]

  • Shoji, M., & Tanaka, F. (2002). Theoretical Study of Hydrogen-Bonded Supramolecular Liquid Crystals. Macromolecules, 35(19), 7460-7472. URL: [Link]

  • Alamro, F. S., Alhaddad, O. A., Naoum, M. M., & Ahmed, H. A. (2021). Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. Polymers, 13(24), 4292. URL: [Link]

  • Hagar, M., Ahmed, H. A., Alnoman, R. B., Jaremko, M., & Emwas, A.-H. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Chemistry, 9, 679885. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Benzoic acid, 5-amino-2-(nonyloxy)- proper disposal procedures

In drug development and synthetic chemistry, the structural features that make a molecule biologically or chemically useful are the exact same features that dictate its environmental fate and disposal requirements. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic chemistry, the structural features that make a molecule biologically or chemically useful are the exact same features that dictate its environmental fate and disposal requirements. As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow.

When handling specialized derivatives like Benzoic acid, 5-amino-2-(nonyloxy)- (CAS: 13737-95-6), standard "pour and rinse" disposal methods are not just non-compliant—they are dangerous. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic framework for the safe handling and cradle-to-grave disposal of this compound.

Mechanistic Understanding of the Hazard Profile

To design a safe disposal protocol, we must first deconstruct the molecule's chemical anatomy. 5-Amino-2-(nonyloxy)benzoic acid consists of three distinct functional domains:

  • The Nonyloxy Tail (-O-C9H19): This 9-carbon ether chain imparts massive steric bulk and high lipophilicity. It drives the molecule into organic phases and biological lipid bilayers, making it a severe aquatic hazard that will bioaccumulate if released into waterways.

  • The Amino Group (-NH2): Located at the 5-position, this group is susceptible to oxidation. If mixed with strong oxidizers (e.g., peroxides, nitric acid) in a waste carboy, it can trigger exothermic reactions. Furthermore, upon combustion, it generates nitrogen oxides (NOx).

  • The Carboxylic Acid (-COOH): This provides weak acidity, meaning the compound can react with strong bases and requires careful pH consideration during waste consolidation.

Because highly specific derivatives often lack dedicated, publicly available disposal monographs, we extrapolate operational safety parameters from well-documented proxies such as [3].

Quantitative Hazard & Physicochemical Data

The following table summarizes the quantitative data that directly informs our logistical disposal choices.

PropertyValue / DescriptionOperational Disposal Implication
CAS Number 13737-95-6Unique identifier required for RCRA waste manifesting.
Molecular Formula C16H25NO3Combustion yields NOx; mandates disposal via scrubber-equipped incinerators.
Physical State Solid (Powder)High risk of combustible dust formation; strictly prohibits dry sweeping of spills.
Lipophilicity (logP) High (>4.0 est.)High aquatic toxicity; absolute prohibition of drain or municipal sewer disposal.
Reactive Groups Amine, Carboxylic AcidIncompatible with strong oxidizers; requires strict chemical segregation in storage.

EPA/RCRA Regulatory Grounding

Under the , laboratories and manufacturing facilities maintain "cradle-to-grave" responsibility for their chemical waste[1]. While 5-amino-2-(nonyloxy)benzoic acid is not specifically P-listed or U-listed by name, its toxicity profile and physical characteristics require it to be managed as a regulated hazardous waste. The only environmentally sound method for its destruction is [2].

Operational Disposal Protocol: A Self-Validating Methodology

Do not treat disposal as a passive event. The following step-by-step methodology ensures that every action is verified before proceeding to the next phase.

Phase 1: Source Containment & PPE Setup

Causality: The lipophilic nonyloxy tail significantly enhances dermal penetration compared to unsubstituted benzoic acid. Standard latex is insufficient.

  • Don appropriate PPE: Equip nitrile gloves (minimum 0.11 mm thickness), wrap-around safety goggles, and a flame-resistant lab coat.

  • Respiratory Protection: If handling large quantities where dust may be generated, don an N95 or P100 particulate respirator.

  • Validation Step: Perform a positive/negative pressure seal check on the respirator before opening the chemical container. Inspect gloves for micro-tears using the inflation method.

Phase 2: Spill Response & Collection

Causality: Sweeping dry organic powders generates combustible dust clouds and exponentially increases inhalation risk.

  • Isolate: Secure the spill area and ensure adequate laboratory ventilation (e.g., activate fume hood exhaust).

  • Suppress: Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., a small amount of water or ethanol) to suppress dust formation.

  • Collect: Use a dedicated HEPA-filtered vacuum or wet-wipe the area with absorbent pads.

  • Contain: Place all collected material and contaminated pads into a compatible, sealable secondary container (HDPE is preferred).

  • Validation Step: Inspect the spill area with a secondary wet-wipe. If the wipe shows any discoloration or residue, repeat the cleaning process until the wipe remains completely clean.

Phase 3: RCRA-Compliant Segregation & Storage

Causality: Mixing this compound with strong oxidizers in a generic "organic waste" carboy can trigger the exothermic oxidation of the amine group, potentially leading to a pressure burst.

  • Transfer: Move the collected waste into a dedicated high-density polyethylene (HDPE) or glass waste container. Do not mix with nitric acid or peroxides.

  • Label: Affix a compliant label stating "Hazardous Waste," the exact chemical name ("5-Amino-2-(nonyloxy)benzoic acid"), and the primary hazard ("Toxic/Aquatic Hazard").

  • Store: Place the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.

  • Validation Step: Verify the container's seal integrity by performing a visual inversion test (if liquid/sludge) or a gentle pressure check. Cross-reference the accumulation start date to ensure compliance with the 90-day or 180-day RCRA storage limit.

Phase 4: Final Destruction (High-Temperature Incineration)

Causality: The highly stable aromatic ring and lipophilic tail resist standard biological wastewater treatment. High-temperature incineration (>1100°C) ensures complete cleavage of the aromatic carbon-carbon bonds, while advanced flue gas scrubbers neutralize the NOx generated from the amine group.

  • Coordinate: Schedule a pickup with a DOT-licensed hazardous waste transporter.

  • Manifest: Complete the Uniform Hazardous Waste Manifest, ensuring the correct characteristic EPA waste codes are applied based on your facility's specific waste profile.

  • Transport: The waste is transported to a permitted rotary kiln incinerator for thermal destruction.

  • Validation Step: Track the manifest and ensure you receive and file the Certificate of Destruction (CoD) from the disposal facility. The disposal loop is not legally closed until this document is secured.

Disposal Workflow Visualization

DisposalWorkflow Start Generation of Waste Segregation Segregation & Labeling (RCRA Compliant) Start->Segregation Collect Storage Temporary Storage (Satellite Accumulation) Segregation->Storage Transfer Transport Licensed Hazmat Transport (DOT Compliant) Storage->Transport Manifest Incineration High-Temp Incineration (>1100°C Rotary Kiln) Transport->Incineration Deliver Destruction Thermal Destruction (CO2, H2O, NOx) Incineration->Destruction Process

Figure 1: Cradle-to-grave disposal workflow for 5-amino-2-(nonyloxy)benzoic acid.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." Source: EPA. URL: [Link]

  • Eurits. "Hazardous Waste Incineration." Source: Eurits. URL: [Link]

  • Carl Roth. "Safety Data Sheet: 4-Aminobenzoic acid (Proxy for Aminobenzoic Acid Derivatives)." Source: Carl Roth. URL: [Link]

Handling

Personal protective equipment for handling Benzoic acid, 5-amino-2-(nonyloxy)-

Advanced Safety and Operational Guide: Handling Benzoic acid, 5-amino-2-(nonyloxy)- As researchers and drug development professionals increasingly utilize amphiphilic bioactive compounds for targeted screening and assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Benzoic acid, 5-amino-2-(nonyloxy)-

As researchers and drug development professionals increasingly utilize amphiphilic bioactive compounds for targeted screening and assay development, standardizing laboratory safety protocols is paramount. Benzoic acid, 5-amino-2-(nonyloxy)- (CAS: 13737-95-6) is a specialized aromatic derivative. Handling this compound requires moving beyond generic safety data sheets (SDS) and understanding the mechanistic interactions between the chemical’s structure, your protective equipment, and the laboratory environment.

This guide provides the authoritative operational and disposal protocols required to handle this compound safely, grounded in structural causality and self-validating methodologies.

Structural Hazard Assessment & Causality

To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular architecture of the compound. Benzoic acid, 5-amino-2-(nonyloxy)- contains three distinct functional regions that dictate its hazard profile:

  • The Nonyloxy Chain ( −O−C9​H19​ ): This 9-carbon aliphatic tail drastically increases the molecule's lipophilicity (LogP). Highly lipophilic compounds partition seamlessly into the lipid bilayer of the stratum corneum. This chain acts as a penetration enhancer, making dermal exposure a primary systemic risk.

  • The Aromatic Amino Group ( −NH2​ ): Positioned on the benzene ring, this moiety shares structural similarities with aniline derivatives, which are known skin sensitizers and potential methemoglobinemia-inducing agents upon systemic absorption.

  • The Carboxylic Acid ( −COOH ): Confers mild acidity and acts as a localized irritant to mucous membranes and the respiratory tract if the dry powder is aerosolized.

The Solvent Multiplier Effect: In drug discovery, this compound is typically reconstituted in Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG) for biological assays. DMSO is a potent permeation enhancer. If a DMSO solution containing this highly lipophilic compound contacts compromised PPE, it will bypass the skin's barrier defenses almost instantaneously, delivering the active compound directly into the bloodstream.

HazardMitigation Chem Benzoic acid, 5-amino-2-(nonyloxy)- (Solid Powder / DMSO Solution) Haz1 Lipophilic Nonyloxy Chain (Rapid Dermal Absorption) Chem->Haz1 Haz2 Aromatic Amino Group (Sensitization / Toxicity) Chem->Haz2 Haz3 Dry Particulate Form (Respiratory / Ocular Irritant) Chem->Haz3 PPE1 Double Nitrile Gloves (≥8 mil) & FR Lab Coat Haz1->PPE1 Mitigates Haz2->PPE1 Mitigates PPE2 ANSI Z87.1 Chemical Splash Goggles Haz2->PPE2 Mitigates Haz3->PPE2 Mitigates PPE3 Certified Fume Hood (80-120 fpm velocity) Haz3->PPE3 Mitigates

Logical relationship between chemical structural hazards and required PPE mitigations.

Quantitative PPE Specifications

Based on the structural assessment and Occupational Safety and Health Administration (OSHA) standards for hazard mitigation [1], the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥8 mil thickness)Latex offers zero resistance to non-polar aliphatic chains or DMSO. Nitrile provides a robust chemical barrier against both the nonyloxy tail and standard reconstitution solvents.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses leave gaps. Goggles create a sealed micro-environment, preventing aerosolized crystalline dust from dissolving in the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeves from dragging through contaminated zones. FR material prevents static buildup, which can cause the dry powder to cling and aerosolize.
Respiratory N95/P100 Respirator (If handled outside a hood)Prevents inhalation of the amino-benzoic particulates, mitigating the risk of respiratory sensitization and mucosal irritation.

Self-Validating Operational Protocol: Weighing & Solubilization

To ensure trustworthiness in your workflow, do not assume your safety systems are functional. The following protocol integrates self-validation checks at every critical juncture, aligning with the American Chemical Society (ACS) guidelines for strong safety cultures [3].

Step 1: Environmental Validation

  • Action: Transfer the sealed chemical vial to a certified chemical fume hood.

  • Self-Validation: Before opening the vial, verify the hood's face velocity is between 80–120 feet per minute (fpm) via the digital monitor. Physical Check: Tape a single Kimwipe to the bottom of the sash; it must pull steadily inward without turbulent fluttering.

Step 2: PPE Integrity Check

  • Action: Don the required PPE (Goggles, Lab Coat, Double Nitrile Gloves).

  • Self-Validation: Perform an air-inflation test on your inner and outer gloves. Twist the cuff to trap air, squeeze the glove, and listen/feel for micro-leaks. Discard any glove that fails to hold pressure.

Step 3: Static Mitigation and Weighing

  • Action: Place an anti-static zeroing weigh boat on the analytical balance. Ground yourself by touching a grounded metal surface before handling the powder.

  • Causality: The nonyloxy chain can induce static cling in the dry powder form. Unmitigated static will cause the powder to jump from the spatula, contaminating the balance and creating an inhalation hazard.

Step 4: Solubilization and Transfer

  • Action: If preparing a stock solution, add your solvent (e.g., DMSO) slowly down the side of the vial to prevent powder displacement. Cap the vial immediately and vortex.

  • Causality: Once dissolved in DMSO, the compound's dermal permeability increases exponentially. Treat the resulting liquid as an acute dermal hazard.

EPA-Compliant Waste Management & Disposal Plan

Improper disposal of lipophilic aromatic amines poses a significant environmental hazard, particularly to aquatic life. Waste containing Benzoic acid, 5-amino-2-(nonyloxy)- must be managed according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations [2].

Step 1: RCRA Waste Classification

  • Classify all contaminated consumables (weigh boats, pipette tips) and liquid stock solutions as Non-Acute Hazardous Waste . If mixed with flammable solvents (like ethanol), it must also carry the characteristic waste code for ignitability (D001).

Step 2: Segregation and Containment

  • Liquid Waste: Store DMSO/PEG stock waste in a designated, clearly labeled High-Density Polyethylene (HDPE) container. Crucial: Do not mix with strong oxidizing agents or halogenated waste streams, as DMSO can react violently with certain oxidizers.

  • Solid Waste: Place contaminated gloves, Kimwipes, and empty vials into a chemically compatible, sealable solid waste drum.

Step 3: Accumulation and Disposal

  • Adhere strictly to your facility's EPA generator status accumulation limits (e.g., Large Quantity Generators must dispose of waste within 90 days) [2].

  • Coordinate with a certified hazardous waste management vendor for final disposal, which must be executed via high-temperature incineration to fully destroy the aromatic amine structure.

References

  • Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Hazardous Waste Generator Regulatory Summary Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • ACS Center for Lab Safety Resources Source: American Chemical Society (ACS) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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